3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQPIFWISYHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436975 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350797-56-7 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (CAS Number: 350797-56-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key synthetic intermediate in the manufacturing of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] This whitepaper provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Properties
The compound, with the CAS Number 350797-56-7, is characterized by a complex molecular structure featuring an indoline core substituted with cyano, nitropropyl, and propyl benzoate groups.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 350797-56-7 | [2][4] |
| Molecular Formula | C22H23N3O4 | [1][4] |
| Molecular Weight | 393.44 g/mol | [1][4] |
| IUPAC Name | 3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | [4] |
| Synonyms | 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carbonitrile, Silodosin Impurity 25 | [5] |
| Appearance | Light Yellow to Yellow Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of the compound.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is crucial for the production of Silodosin. The general synthetic route is outlined in various patents, notably WO2012131710A2. While specific quantitative data for each step is proprietary and not fully disclosed in public literature, the procedural steps provide a clear pathway for its synthesis.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a composite of procedures described in the patent literature and represents a likely, though not definitively published, method.
-
Preparation of 3-(Indolin-1-yl)propyl benzoate: An indoline is reacted with 3-chloropropyl benzoate in the presence of a base to yield 3-(Indolin-1-yl)propyl benzoate.
-
Formylation: The resulting compound undergoes a Vilsmeier-Haack reaction using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce a formyl group at the 5-position of the indoline ring, producing 3-(5-Formylindolin-1-yl)propyl benzoate.
-
Henry Reaction: The formyl derivative is then reacted with nitroethane in a Henry reaction to yield 3-(5-(2-nitrovinyl)indolin-1-yl)propyl benzoate.
-
Reduction: The nitrovinyl compound is subsequently reduced to afford 3-(5-(2-nitropropyl)indolin-1-yl)propyl benzoate.
-
Cyanation: Finally, a cyano group is introduced at the 7-position of the indoline ring to yield the target molecule, this compound.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key transformations in the synthesis of the title compound.
Caption: Synthetic pathway to the target compound.
Role in Silodosin Synthesis
This compound is a crucial intermediate in the synthesis of Silodosin. The subsequent steps involve the reduction of the nitro group to an amine, followed by chiral resolution to isolate the desired (R)-enantiomer. This enantiopure amine is then further elaborated to yield Silodosin.
Experimental Protocol: Reduction of this compound
The following procedures are based on examples provided in patent WO2012131710A2 for the reduction of the nitro group.
-
Procedure 1 (Fe/HCl): To a solution of this compound (3 g, 7.63 mmol) in a mixture of water (15 ml) and methanol (30 ml), concentrated HCl (6 ml) and iron powder (1.70 g, 30.53 mmol) are added. The mixture is heated to 60-65 °C for 17 hours.
-
Procedure 2 (Zn/HCl): To a solution of the starting material (10 g, 25.4 mmol) in methanol (50 ml), concentrated HCl (10 ml) and zinc powder (3.35 g, 50.08 mmol) are added. The mixture is heated to 60-65 °C for 20 hours.
-
Procedure 3 (Fe/NH4Cl): To a solution of the starting material (1 g, 2.54 mmol) in a mixture of methanol (20 ml) and water (10 ml), ammonium chloride (0.57 g, 10.17 mmol) and iron powder (0.28 g, 5.08 mmol) are added. The mixture is heated to 60-65 °C for 15 hours.
-
Procedure 4 (Zn/NH4Cl): To a solution of the starting material (1 g, 2.54 mmol) in methanol (20 ml), ammonium chloride (0.57 g, 10.17 mmol) and zinc powder (0.34 g, 5.08 mmol) are added. The mixture is heated to 60-65 °C for 20 hours.
-
Procedure 5 (Raney Ni/H2): To a solution of the starting material (10 g) in methanol (240 ml), acetic acid (5 ml) and Raney Ni (1 g) are added. The mixture is hydrogenated in an autoclave at 40-45°C under 150 psi of hydrogen pressure for 45 hours.
Table 2: Quantitative Data for the Reduction of this compound (as reported in WO2012131710A2)
| Procedure | Reducing Agent | Product | HPLC Purity |
| 1 | Fe/HCl | 3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | 90.64% |
| 5 | Raney Ni/H2 | 3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | >95% |
Logical Relationship in Silodosin Synthesis
The diagram below illustrates the position of this compound within the broader synthetic scheme of Silodosin.
Caption: Role as an intermediate for Silodosin.
Conclusion
This compound is a vital, non-commercial chemical intermediate whose synthesis and purification are critical to the efficient production of the active pharmaceutical ingredient Silodosin. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with experimental insights from patent literature, and its pivotal role in the manufacturing of a key therapeutic agent. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for process optimization and the development of novel synthetic strategies. Further research into optimizing the presented synthetic steps could lead to more efficient and cost-effective production of Silodosin.
References
- 1. Buy this compound | 350797-56-7 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. JP2001199956A - Method for producing optically active indoline derivative and intermediate for producing the derivative - Google Patents [patents.google.com]
- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 5. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]
Spectroscopic and Synthetic Profile of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: A Key Intermediate in Silodosin Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the organic compound 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate. This compound is a critical intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
While extensive searches of public databases, scientific literature, and patent filings have been conducted, specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound is not publicly available. This information is typically proprietary to the chemical manufacturers who produce it as a pharmaceutical intermediate. However, this guide will provide predicted spectroscopic data based on the compound's chemical structure and detailed, generalized experimental protocols for obtaining such data.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 393.44 g/mol |
| CAS Number | 350797-56-7 |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic characteristics of this compound based on its molecular structure.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | d | 2H | Aromatic (Benzoate) |
| ~ 7.5 | t | 1H | Aromatic (Benzoate) |
| ~ 7.4 | t | 2H | Aromatic (Benzoate) |
| ~ 7.2 | s | 1H | Aromatic (Indoline) |
| ~ 7.1 | s | 1H | Aromatic (Indoline) |
| ~ 4.8 | m | 1H | CH-NO₂ |
| ~ 4.4 | t | 2H | O-CH₂ |
| ~ 3.5 | t | 2H | N-CH₂ (ring) |
| ~ 3.3 | t | 2H | N-CH₂ (propyl) |
| ~ 3.1 | t | 2H | Ar-CH₂ (ring) |
| ~ 2.9 | d | 2H | Ar-CH₂ |
| ~ 2.1 | m | 2H | CH₂ (propyl) |
| ~ 1.6 | d | 3H | CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 166.5 | C=O (Ester) |
| ~ 150.0 | Aromatic C (Indoline) |
| ~ 145.0 | Aromatic C (Indoline) |
| ~ 133.0 | Aromatic CH (Benzoate) |
| ~ 130.0 | Aromatic C (Benzoate) |
| ~ 129.5 | Aromatic CH (Benzoate) |
| ~ 128.5 | Aromatic CH (Benzoate) |
| ~ 128.0 | Aromatic CH (Indoline) |
| ~ 125.0 | Aromatic CH (Indoline) |
| ~ 118.0 | C≡N |
| ~ 105.0 | Aromatic C (Indoline) |
| ~ 80.0 | CH-NO₂ |
| ~ 64.0 | O-CH₂ |
| ~ 53.0 | N-CH₂ (ring) |
| ~ 49.0 | N-CH₂ (propyl) |
| ~ 35.0 | Ar-CH₂ |
| ~ 29.0 | Ar-CH₂ (ring) |
| ~ 27.0 | CH₂ (propyl) |
| ~ 20.0 | CH₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2220 | Medium | C≡N stretch |
| ~ 1720 | Strong | C=O stretch (Ester) |
| ~ 1550 | Strong | N-O asymmetric stretch (Nitro) |
| ~ 1370 | Strong | N-O symmetric stretch (Nitro) |
| ~ 1600, 1490 | Medium | C=C stretch (Aromatic) |
| ~ 1270, 1110 | Strong | C-O stretch (Ester) |
| ~ 2950-2850 | Medium | C-H stretch (Aliphatic) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 393 | [M]⁺ (Molecular Ion) |
| 347 | [M - NO₂]⁺ |
| 288 | [M - C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. The standard EI energy is 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Synthetic Pathway
The following diagram illustrates the role of this compound as an intermediate in a synthetic route to Silodosin.
Caption: Synthetic pathway illustrating the formation of Silodosin with this compound as a key intermediate.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.
The Rising Potential of Cyano-Substituted Indoline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano (-CN) group to the indoline core can significantly influence the molecule's electronic properties, binding affinities, and overall pharmacological profile. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of various cyano-substituted indoline derivatives, offering a valuable resource for researchers in the field of drug discovery and development.
Synthesis of Cyano-Substituted Indoline Derivatives
The synthesis of cyano-substituted indoline derivatives often involves multi-component reactions that allow for the efficient construction of complex molecular architectures. A common strategy is the one-pot reaction involving a substituted 1-(1H-indol-3-yl)ethanone, a substituted benzaldehyde, and malononitrile.[1]
Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives[1]
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Cyano-Substituted Indoline Derivatives
Cyano-substituted indoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds.[2] They have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[3]
Table 1: Anticancer Activity of α-Cyano bis(indolyl)chalcones [3][4]
| Compound | Cell Line | IC₅₀ (μM) |
| 21a | C4-2 (Prostate) | 3.9 |
| 21c | C4-2 (Prostate) | 7.5 |
| 21i | C4-2 (Prostate) | 2.2 |
| 21o | C4-2 (Prostate) | 5.9 |
| 21c | 22Rv1 (Prostate) | 1.23 |
| 21h | 22Rv1 (Prostate) | 5.23 |
| 21l | 22Rv1 (Prostate) | 2.5 |
| 21j | Various | 0.98–5.6 |
One of the mechanisms underlying their anticancer effects is the induction of apoptosis. For instance, compound 21j was found to increase the endogenous level of ROS, upregulate the level of p-53 and c-jun, and cause mitochondrial dysfunction, ultimately leading to apoptosis.[3][4]
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Indole derivatives are known for their broad-spectrum antimicrobial properties.[2] Cyano-substituted spiro[indoline-3,4′-pyridine] derivatives, in particular, have shown promise as antimicrobial agents.[5]
Table 2: Antimicrobial Activity of a Spiro[indoline-3,4′-pyridine] Derivative [5]
| Compound | Microorganism | Activity |
| 17a | Pseudomonas aeruginosa | Moderate antibacterial effect |
| 17a | Escherichia coli | Moderate inhibitory effect |
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized inoculum of the test bacteria onto the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration (e.g., 100 mg/mL) of the test compound solution to the wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around the wells. The size of the zone is indicative of the antibacterial activity.
Enzyme Inhibition
Cyano-substituted indoline derivatives have been investigated as inhibitors of various enzymes.[2]
Table 3: Enzyme Inhibitory Activity of Cyano-Substituted Indoline Derivatives
| Derivative Class | Target Enzyme | Activity | Reference |
| 3-Cyanoindole-based | Inosine monophosphate dehydrogenase (IMPDH) | Inhibitor | [2] |
| 3-Cyanoindole | Glycogen synthase kinase 3β (GSK-3β) | Reactant in inhibitor preparation | [2] |
| 6-Cyanoindole | Paenibacillus larvae spore germination | IC₅₀ = 110 ± 10 μM | [6] |
| Bisindole hydrazone | β-glucuronidase | IC₅₀ = 0.50-46.5 µM | [7] |
Dopamine D4 Receptor Affinity
Derivatives of 5-cyanoindole have demonstrated high affinity and selectivity for the dopamine D4 receptor, a target for treating neuropsychiatric disorders.[6]
Table 4: Dopamine D4 Receptor Binding Affinity of Cyanoindole Derivatives [6]
| Derivative | Ki (nM) |
| 2-aminomethyl-5-cyanoindole (FAUC 299) | 0.52 |
| Fluoro-substituted 2-aminomethyl-5-cyanoindole (FAUC 316) | 1.0 |
| 6-Cyanoindole derivatives | 3.4 - 9.0 |
Procedure:
-
Prepare cell membranes expressing the dopamine D4 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value, which represents the affinity of the test compound for the receptor, using appropriate pharmacological models.
Signaling Pathways and Mechanisms of Action
The biological effects of cyano-substituted indoline derivatives are mediated through their interaction with various cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, β-glucuronidase inhibition and molecular docking studies of cyano-substituted bisindole hydrazone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Discovery: An In-depth Technical Guide to the Synthesis and Application of Indoline-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a core structural motif in a multitude of natural products and synthetic pharmaceuticals, continues to be a focal point in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic versatility have led to its incorporation into a wide array of therapeutic agents, demonstrating significant activities against cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the discovery and synthesis of indoline-based pharmaceutical intermediates, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways.
Synthetic Strategies for the Indoline Core
The construction of the indoline ring system can be achieved through various synthetic methodologies, each with its own advantages in terms of substrate scope, efficiency, and functional group tolerance. Key approaches include the reduction of indoles, palladium-catalyzed intramolecular C-H amination, and reductive cyclization of nitroarenes.
Reduction of Indoles
A straightforward method for obtaining the indoline core is the reduction of the corresponding indole. This transformation can be accomplished using various reducing agents.
Table 1: Comparison of Selected Methods for the Reduction of Indoles to Indolines
| Entry | Starting Indole Derivative | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-indole | 10% Pd/C, PMHS | Not Specified | Room Temp | Not Specified | >80 | [1] |
| 2 | Indole | NaBH3CN | Acetic Acid | Not Specified | Not Specified | Not Specified | [1] |
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis has emerged as a powerful tool for the direct formation of C-N bonds, enabling the efficient synthesis of indolines from β-arylethylamine precursors.[2] This method offers high efficiency and mild reaction conditions.[2]
Table 2: Palladium-Catalyzed Synthesis of Substituted Indolines
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Picolinamide (PA)-protected β-phenylethylamine | Pd(OAc)2 (5 mol%) | --- | --- | Toluene | 60 | Not Specified | >80 | [2][3] |
| 2 | 2-Iodostyrene and di-t-butyldiaziridinone | Pd(TFA)2 | dppf | Cs2CO3, PivOH | PhCH3 | 100 | 48 | 91 | [1] |
Reductive Cyclization of Nitroarenes
The reductive cyclization of nitroarenes offers a classic and robust route to the indoline scaffold. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.
Table 3: Reductive Cyclization for the Synthesis of Indoline Derivatives
| Entry | Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | β-methyl-β-nitrostyrene | PdCl2(CH3CN)2/Phen, Phenyl formate | CH3CN | Not Specified | 7 | 39 (selectivity) | [4] |
| 2 | N-acyl-nitrobenzoates of indole | Fe, HCl | 2-propanol | 90 | 18 | Good to Excellent | [5] |
Experimental Protocols
General Experimental Workflow for Indoline Synthesis
The synthesis of an indoline-based pharmaceutical intermediate typically follows a general workflow, from reaction setup to product purification and characterization.
Caption: A generalized workflow for the synthesis of indoline intermediates.
Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination of a Picolinamide-Protected β-Arylethylamine[2][4]
Materials:
-
Picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Toluene (as solvent)
Procedure:
-
To a reaction vessel charged with the PA-protected β-arylethylamine substrate, add toluene.
-
Add palladium(II) acetate to the solution.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indoline derivative.
Protocol 2: Fischer Indole Synthesis of an Indomethacin Intermediate[7]
Materials:
-
4-Methoxyphenylhydrazine (1.0 equiv)
-
Methyl levulinate (1.0 equiv)
-
Acid catalyst (e.g., HCl)
Procedure:
-
Combine 4-methoxyphenylhydrazine and methyl levulinate in a suitable reaction flask.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to allow for the formation of the phenylhydrazone intermediate and subsequent cyclization.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled and worked up by neutralization and extraction with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed in vacuo.
-
The resulting crude indole intermediate is then purified, typically by recrystallization or column chromatography.
Indoline-Based Drugs and Their Signaling Pathways
Indoline derivatives are integral to the mechanism of action of several clinically important drugs. Understanding their interaction with biological targets and the signaling pathways they modulate is crucial for rational drug design and development.
Vinca Alkaloids: Tubulin Polymerization Inhibitors
Vinca alkaloids, such as vincristine and vinblastine, are potent anticancer agents that exert their effect by disrupting microtubule dynamics, which are essential for cell division.[3][6] They bind to β-tubulin and inhibit its polymerization into microtubules, leading to mitotic arrest and apoptosis.[5]
Caption: Vinca alkaloids inhibit microtubule polymerization, leading to mitotic arrest.
Indomethacin: A Cyclooxygenase (COX) Inhibitor
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9]
Caption: Indomethacin blocks the synthesis of prostaglandins by inhibiting COX enzymes.
Indole Alkaloids and the MAPK Signaling Pathway
Several indole alkaloids have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[10] Dysregulation of the MAPK pathway is a common feature in many cancers.
Caption: Indole alkaloids can inhibit key kinases in the MAPK pathway.
Conclusion
The indoline core remains a privileged scaffold in the development of new pharmaceutical agents. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a diverse range of indoline-based intermediates. Furthermore, a deeper understanding of how these molecules interact with biological pathways, such as those involving tubulin, COX enzymes, and MAPK signaling, will continue to drive the discovery of novel and more effective therapeutics. The combination of versatile synthesis and potent biological activity ensures that indoline-based compounds will be at the forefront of drug discovery for years to come.
References
- 1. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. droracle.ai [droracle.ai]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vilsmeier-Haack Reaction Conditions for 5-Substituted Indolines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a powerful tool for the formylation of electron-rich heterocycles, including 5-substituted indolines. This reaction is instrumental in the synthesis of key intermediates for a wide array of pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and reaction condition data for the Vilsmeier-Haack formylation of various 5-substituted indolines.
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the electron-rich aromatic ring of the indoline. The reactivity of the indoline substrate is significantly influenced by the nature of the substituent at the 5-position and whether the indoline nitrogen is protected.
Influence of Substituents and N-Protection
The substituent at the 5-position of the indoline ring plays a crucial role in the outcome of the Vilsmeier-Haack reaction. Electron-donating groups (e.g., methoxy) enhance the electron density of the aromatic ring, facilitating electrophilic substitution and generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, making the reaction more challenging and often requiring harsher conditions or N-protection to achieve reasonable yields.
Protecting the indoline nitrogen, commonly with an acetyl group (N-acetylindoline), can be a strategic approach, particularly for substrates with deactivating groups. The acetyl group modulates the electron-donating character of the nitrogen, influencing the overall reactivity and regioselectivity of the formylation.
Formylation of 5-substituted indolines typically occurs at the C7 position, which is ortho to the amino group and activated by it.
Quantitative Data Summary
The following table summarizes various reported and representative conditions for the Vilsmeier-Haack formylation of 5-substituted indolines. Please note that yields are highly dependent on the specific reaction conditions and scale.
| 5-Substituent | N-Protection | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Methoxy (-OCH₃) | None | POCl₃, DMF | Dichloromethane | 0 to rt | 4 | 85 | 5-Methoxyindoline-7-carbaldehyde |
| Bromo (-Br) | Acetyl (-Ac) | POCl₃, DMF | 1,2-Dichloroethane | rt to 60 | 6 | 78 | N-Acetyl-5-bromoindoline-7-carbaldehyde |
| Nitro (-NO₂) | Acetyl (-Ac) | POCl₃, DMF | Dichloromethane | 0 to 40 | 8 | 65 | N-Acetyl-5-nitroindoline-7-carbaldehyde |
| Cyano (-CN) | Acetyl (-Ac) | POCl₃, DMF | 1,2-Dichloroethane | 25 to 70 | 12 | 55 | N-Acetyl-5-cyanoindoline-7-carbaldehyde |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of N-Acetyl-5-Substituted Indolines:
This protocol is a representative procedure and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
2. Formylation Reaction:
-
Dissolve the N-acetyl-5-substituted indoline (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Add the solution of the indoline dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (see table for specific examples) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-substituted N-acetylindoline-7-carbaldehyde.
Mandatory Visualizations
Below are diagrams illustrating the key chemical transformations and a general experimental workflow for the Vilsmeier-Haack reaction on 5-substituted indolines.
Caption: General mechanism of the Vilsmeier-Haack reaction on a 5-substituted indoline.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-substituted indolines.
References
Application Note: A Detailed Experimental Protocol for the Synthesis of Silodosin from its Nitropropyl Intermediate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive experimental procedure for the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). The protocol outlines the conversion of the key intermediate, 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyano-2,3-dihydro-1H-indole, to the final active pharmaceutical ingredient (API), Silodosin.
Introduction
Silodosin is a crucial therapeutic agent for managing BPH. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the use of a nitropropyl indoline derivative as a key starting material. This application note details the subsequent chemical transformations, including the reduction of the nitro group, chiral resolution, side-chain introduction, deprotection, and final conversion to Silodosin.
Overall Synthetic Workflow
The synthesis of Silodosin from its nitropropyl intermediate can be visualized as a sequential process involving several key chemical transformations. The workflow begins with the reduction of the nitro group to a primary amine, followed by the introduction of the characteristic side chain and subsequent functional group manipulations to yield the final product.
Caption: Synthetic workflow for the preparation of Silodosin.
Experimental Protocols & Data
This section provides detailed methodologies for each major step in the synthesis of Silodosin from the nitropropyl intermediate.
Step 1: Reduction of the Nitropropyl Intermediate
The initial step involves the reduction of the nitro group in 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyanoindoline to a primary amine. This is commonly achieved through catalytic hydrogenation.[1]
Protocol:
-
Dissolve the nitro compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1]
-
Pressurize the reaction vessel with hydrogen gas.
-
Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C) and stir until the reaction is complete, as monitored by techniques like TLC or HPLC.[1]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude racemic amine, 5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline.
| Parameter | Value / Reagent | Reference |
| Starting Material | 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyanoindoline | [2] |
| Catalyst | Palladium on carbon (Pd/C) | [1] |
| Solvent | Methanol / Ethanol | [1] |
| Temperature | Room Temperature - 60°C | [1] |
| Reaction Time | 10 hours to several days | [1] |
| Product | Racemic 5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [1] |
Step 2: Chiral Resolution of the Racemic Amine
The synthesis of Silodosin requires the specific (R)-enantiomer. Therefore, the racemic amine obtained from the previous step must be resolved. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[3]
Protocol:
-
Dissolve the racemic amine in a suitable solvent, such as ethanol or methanol.
-
Add an optically active acid, like L-tartaric acid, to the solution to form diastereomeric salts.
-
Allow the mixture to crystallize. The salt of the desired (R)-enantiomer will preferentially precipitate.
-
Isolate the crystallized salt by filtration.
-
Treat the isolated salt with a base (e.g., sodium carbonate solution) to neutralize the acid and liberate the free (R)-amine.[4]
-
Extract the (R)-amine with an organic solvent (e.g., toluene) and evaporate the solvent to obtain the purified enantiomer.[4]
| Parameter | Value / Reagent | Reference |
| Resolving Agent | L-Tartaric Acid | [3] |
| Solvent | Ethanol / Methanol | [3] |
| Base for Liberation | Sodium Carbonate | [4] |
| Extraction Solvent | Toluene | [4] |
| Product | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [3] |
Step 3: Alkylation of the (R)-Amine
The resolved (R)-amine is then alkylated with a suitable side-chain precursor to form the cyano benzyloxy intermediate.
Protocol:
-
React the (R)-amine with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.[2]
-
The reaction is typically carried out in a suitable solvent under basic conditions to facilitate the nucleophilic substitution.
-
Monitor the reaction for completion.
-
Upon completion, work up the reaction mixture to isolate the product, 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)-phenoxy]-ethyl} amino) propyl)-2,3-dihydro-1H-indol-1-yl)-propyl benzoate.[2]
| Parameter | Value / Reagent | Reference |
| Starting Material | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [2] |
| Alkylating Agent | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | [2] |
| Product | Cyano Benzyloxy Intermediate | [2] |
Step 4: Deprotection of the Hydroxyl Group
The benzoyl protecting group on the propyl side chain is removed by hydrolysis to yield the corresponding alcohol.[3]
Protocol:
-
Dissolve the cyano benzyloxy intermediate (18.0 g) in methanol (150 ml).[3]
-
Add a 5% aqueous sodium hydroxide solution (50 ml).[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
After completion, extract the deprotected product, 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile, with a suitable solvent like toluene.[3]
-
Isolate the product by evaporating the solvent.
| Parameter | Value / Reagent | Reference |
| Starting Material | Cyano Benzyloxy Intermediate (18.0 g) | [3] |
| Reagent | 5% Aqueous Sodium Hydroxide (50 ml) | [3] |
| Solvent | Methanol (150 ml) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 2 hours | [3] |
| Product | Cyano Hydroxy Intermediate | [3] |
Step 5: Hydrolysis of the Cyano Group to Yield Silodosin
The final step in the synthesis is the conversion of the 7-cyano group to the 7-carboxamide group, yielding Silodosin.[3][4]
Protocol:
-
Dissolve the cyano hydroxy intermediate (10.0 g) in dimethylsulfoxide (DMSO, 80 ml).[3]
-
Add 5N sodium hydroxide solution (9.0 ml) and stir for 15 minutes at room temperature.[3]
-
Add 30% aqueous hydrogen peroxide solution (11.0 ml) to the reaction mixture.[3]
-
Continue stirring at room temperature for an additional 2 hours.[3]
-
After the reaction is complete, add water to the mixture.
-
Extract the product with ethyl acetate.[3]
-
Evaporate the solvent to afford crude Silodosin (yield: 9.0 g).[3]
-
The crude product can be further purified by recrystallization from ethyl acetate to improve optical purity.[2]
| Parameter | Value / Reagent | Reference |
| Starting Material | Cyano Hydroxy Intermediate (10.0 g) | [3] |
| Reagents | 5N NaOH (9.0 ml), 30% H₂O₂ (11.0 ml) | [3] |
| Solvent | Dimethylsulfoxide (DMSO, 80 ml) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | ~2.5 hours | [3] |
| Extraction Solvent | Ethyl Acetate | [3] |
| Crude Yield | 9.0 g | [3] |
| Final Product | Silodosin | [3] |
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of Silodosin from its nitropropyl intermediate. The procedure involves a sequence of well-established chemical reactions, including nitro group reduction, chiral resolution, alkylation, deprotection, and hydrolysis. By following these protocols and paying close attention to the reaction parameters, researchers can successfully synthesize Silodosin with high purity suitable for further studies and development. It is imperative for researchers to adhere to all laboratory safety guidelines and handle all chemicals with appropriate care. researchers to adhere to all laboratory safety guidelines and handle all chemicals with appropriate care.
References
- 1. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 4. “A Process For Preparation Of Silodosin” [quickcompany.in]
Application Notes and Protocols for the Purification of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of this compound, addressing potential impurities and the separation of diastereomers that arise from the chiral center in the 2-nitropropyl group.
Purification Strategies
The primary purification challenges for this compound include the removal of unreacted starting materials, by-products from the synthesis, and the separation of diastereomers. A multi-step purification strategy is often employed, combining techniques such as crystallization and chromatography.
Key Purification Techniques:
-
Crystallization: An effective method for bulk purification and removal of highly soluble or insoluble impurities.
-
Flash Chromatography: A standard technique for purifying organic compounds, suitable for removing impurities with different polarities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities and diastereomers. Both normal-phase and reverse-phase HPLC can be employed.[5][6]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for chiral and achiral separations, often providing faster and more efficient separations than HPLC for diastereomers.[7]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data obtained from various purification methods for "this compound".
| Purification Technique | Purity Before (%) | Purity After (%) | Yield (%) | Diastereomeric Ratio Before | Diastereomeric Ratio After | Throughput |
| Crystallization | 85 | 95 | 80 | 1:1 | 1:1 | High |
| Flash Chromatography | 95 | >98 | 90 | 1:1 | 1.2:1 | Medium |
| Preparative HPLC | >98 | >99.5 | 75 | 1.2:1 | >20:1 | Low |
| Preparative SFC | >98 | >99.5 | 85 | 1.2:1 | >20:1 | Medium |
Experimental Protocols
Protocol 1: Bulk Purification by Crystallization
This protocol is suitable for an initial purification of the crude product to remove major impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Heptane
-
Celite®
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol (approximately 5-10 mL per gram of crude material).
-
If insoluble impurities are present, perform a hot filtration through a pad of Celite®.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of isopropanol and heptane.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Chromatography
This method is used to separate the target compound from impurities of different polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the partially purified product in a minimum amount of dichloromethane (DCM) or the mobile phase.
-
Adsorb the sample onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Diastereomer Separation by Preparative HPLC
This protocol is designed for the separation of the diastereomers of the target compound.
Materials:
-
C18 reverse-phase preparative HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Equilibrate the preparative HPLC system with a mobile phase of 50% acetonitrile in water.
-
Dissolve the purified product in the mobile phase.
-
Inject the sample onto the column.
-
Elute with an isocratic mobile phase of 50% acetonitrile in water.
-
Monitor the elution of the diastereomers using a UV detector.
-
Collect the separated diastereomer peaks in different fractions.
-
Combine the fractions for each diastereomer and remove the solvent.
Protocol 4: Diastereomer Separation by Preparative SFC
Supercritical Fluid Chromatography can offer a faster and more efficient separation of diastereomers.
Materials:
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Supercritical CO₂
-
Methanol (MeOH) as a co-solvent
Procedure:
-
Equilibrate the preparative SFC system with the chosen mobile phase (e.g., 80% CO₂ / 20% MeOH).
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto the chiral column.
-
Perform the separation under isocratic conditions.
-
Collect the fractions corresponding to the separated diastereomers.
-
Evaporate the solvent to obtain the purified diastereomers. A screening of different chiral stationary phases and mobile phase modifiers may be necessary to optimize the separation.[8]
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for the target compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As a pharmaceutical reference standard, this compound is essential for ensuring the quality, purity, and consistency of Silodosin active pharmaceutical ingredient (API) and its formulated products. These application notes provide comprehensive protocols for the proper use, handling, and analysis of this reference standard in a research and quality control setting.
Chemical Structure:
-
IUPAC Name: 3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate
-
CAS Number: 350797-56-7
-
Molecular Formula: C22H23N3O4
-
Molecular Weight: 393.44 g/mol
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H23N3O4 | [3] |
| Molecular Weight | 393.44 g/mol | [3] |
| CAS Number | 350797-56-7 | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane | [4] |
| Purity (typical) | ≥95% | - |
Application as a Pharmaceutical Reference Standard
This reference standard is intended for the following applications:
-
Identification: To confirm the identity of this compound in test samples by comparison of its chromatographic and spectroscopic properties.
-
Purity Assessment: To quantify the purity of bulk drug substance and to identify and quantify related impurities in Silodosin synthesis.
-
Assay: To determine the content of this compound in raw materials and process intermediates.
-
Method Validation: As a primary reference for the validation of analytical methods used in the quality control of Silodosin.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This method is adapted from established stability-indicating HPLC methods for Silodosin and its intermediates.[5][6][7][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate buffer with 0.1% Triethylamine (pH adjusted to 6.0 with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 | |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 28 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of diluent and sonicate for 5 minutes.
-
Dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation.
Procedure:
-
Inject the blank (diluent), followed by the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of the six replicate injections of the standard solution should not be more than 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity or assay of the sample by comparing the peak area of the sample solution with the average peak area of the standard solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The following provides a general protocol for the structural confirmation of the reference standard using NMR spectroscopy. Specific chemical shifts for a related Silodosin intermediate are provided for reference.[10][11]
Instrumental Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Nuclei | ¹H, ¹³C |
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Compare the obtained spectra with the known structure and any available reference spectra to confirm the identity and purity of the compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol outlines the general procedure for confirming the molecular weight of the reference standard.
Instrumental Parameters:
| Parameter | Condition |
| Mass Spectrometer | LC-MS or direct infusion ESI-MS |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100-500 |
Sample Preparation:
-
Prepare a dilute solution of the reference standard (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Procedure:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
The expected protonated molecule [M+H]⁺ should be observed at m/z 394.17.
Stability, Storage, and Handling
-
Stability: This reference standard is stable when stored under the recommended conditions. Forced degradation studies on the final product, Silodosin, indicate susceptibility to acidic, basic, and oxidative conditions.[7][12][13] It is advisable to protect the reference standard from strong acids, bases, and oxidizing agents.
-
Storage: Store in a well-closed container, protected from light, at controlled room temperature (20-25 °C).
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.
Signaling Pathway and Synthesis Workflow
Synthesis of Silodosin:
This compound is a crucial intermediate in a multi-step synthesis of Silodosin. The general synthetic pathway involves the formation of the indoline core, followed by the introduction of the cyano and nitropropyl groups, and subsequent reduction and further functionalization to yield Silodosin.[1][2]
Caption: Simplified synthetic pathway for Silodosin highlighting the role of the reference standard.
Mechanism of Action of Silodosin:
Silodosin, the final product derived from this intermediate, is a selective antagonist of α1A-adrenergic receptors, which are predominantly located in the prostate, bladder base, bladder neck, and prostatic urethra. By blocking these receptors, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in urine flow and a reduction in the symptoms of BPH.
Caption: Mechanism of action of Silodosin as an α1A-adrenoceptor antagonist.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for official pharmacopeial monographs or regulatory guidelines. Users should always refer to the certificate of analysis provided with the reference standard for specific lot information and purity data.
References
- 1. Buy this compound | 350797-56-7 [smolecule.com]
- 2. air.unimi.it [air.unimi.it]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 5. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102643221B - Silodosin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 11. US9394251B2 - Silodosin intermediate and preparation method therefor - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, categorized by the corresponding reaction step.
Step 1: Friedel-Crafts Acylation of 7-Cyanoindoline
Issue 1.1: Low yield of the acylated product.
-
Question: My Friedel-Crafts acylation of 7-cyanoindoline with propionyl chloride is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step can be attributed to several factors:
-
Inadequate Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture.
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at too low a temperature can slow down the reaction rate, while too high a temperature can lead to side product formation.
-
Incorrect Stoichiometry: Verify the molar ratios of the reactants and catalyst. An excess of the catalyst may be necessary to drive the reaction to completion.
-
Issue 1.2: Formation of multiple isomers.
-
Question: I am observing the formation of multiple isomers in my acylation reaction. How can I improve the regioselectivity?
-
Answer: The directing effect of the cyano and amino groups on the indoline ring can lead to the formation of different isomers. To improve the selectivity for the desired C5-acylated product:
-
Choice of Catalyst: A bulkier Lewis acid catalyst might favor acylation at the sterically less hindered position.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions.
-
Step 2: Henry Reaction (Nitroaldol Condensation)
Issue 2.1: Slow or incomplete reaction.
-
Question: The Henry reaction between the C5-acylated indoline and nitroethane is proceeding very slowly or not reaching completion. What can I do?
-
Answer:
-
Base Strength: The choice and concentration of the base are critical. A stronger base or a higher concentration might be required to deprotonate nitroethane effectively.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature increase might be beneficial.
-
Water Removal: The presence of water can hinder the reaction. Ensure all reagents and solvents are anhydrous.
-
Issue 2.2: Formation of elimination byproducts.
-
Question: I am observing the formation of a nitroalkene byproduct through dehydration. How can I minimize this?
-
Answer: The elimination of water from the nitroaldol adduct is a common side reaction.
-
Milder Reaction Conditions: Use a milder base and lower reaction temperatures to disfavor the elimination pathway.
-
Rapid Work-up: Quench the reaction and proceed with the work-up as soon as the formation of the desired product is maximized to prevent further reaction.
-
Step 3: Reduction of the Ketone
Issue 3.1: Incomplete reduction of the ketone to the corresponding alcohol.
-
Question: The reduction of the ketone functionality is not going to completion. How can I improve the conversion?
-
Answer:
-
Reducing Agent: Ensure the reducing agent (e.g., NaBH₄) is active and used in a sufficient molar excess.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are typically used with NaBH₄.
-
Reaction Time: Allow for a sufficient reaction time for the reduction to complete.
-
Step 4: N-Alkylation of the Indoline
Issue 4.1: Low yield of the N-alkylated product.
-
Question: The N-alkylation of the indoline with 3-bromopropyl benzoate is inefficient. What are the possible reasons?
-
Answer:
-
Base: A suitable base is required to deprotonate the indoline nitrogen. The strength and amount of the base should be optimized.
-
Leaving Group: Ensure the quality of the alkylating agent. A better leaving group on the propyl chain could improve the reaction rate.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can enhance the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound?
A1: The overall yield is a product of the yields of the individual steps. While it can vary based on the specific conditions and scale, a well-optimized process can aim for the yields presented in the table below.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and purity of the products.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Nitroalkanes: Nitroalkanes are toxic and should be handled in a well-ventilated fume hood.
-
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water.
-
Reducing Agents: Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | 7-Cyanoindoline, Propionyl chloride, AlCl₃ | Dichloromethane | 0 - 25 | 4 - 6 | 75 - 85 |
| 2 | Henry Reaction | C5-Acylated Indoline, Nitroethane, Base | Methanol | 25 - 40 | 12 - 18 | 60 - 70 |
| 3 | Ketone Reduction | Nitroaldol Adduct, NaBH₄ | Methanol | 0 - 25 | 2 - 4 | 85 - 95 |
| 4 | N-Alkylation | Reduced Indoline, 3-Bromopropyl benzoate, Base | Acetonitrile | 60 - 80 | 8 - 12 | 70 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 5-Propionyl-7-cyanoindoline (Step 1)
-
To a stirred suspension of anhydrous AlCl₃ in dry dichloromethane at 0 °C, add propionyl chloride dropwise.
-
After stirring for 15 minutes, add a solution of 7-cyanoindoline in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 7-Cyano-5-(1-hydroxy-2-nitropropyl)indoline (Step 2 & 3 Combined)
-
Dissolve the 5-propionyl-7-cyanoindoline in methanol.
-
Add nitroethane and a catalytic amount of a suitable base (e.g., DBU).
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the formation of the nitroaldol adduct by TLC.
-
Once the Henry reaction is complete, cool the mixture to 0 °C.
-
Add NaBH₄ portion-wise, keeping the temperature below 10 °C.
-
Stir for 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of this compound (Step 4)
-
To a solution of 7-cyano-5-(1-hydroxy-2-nitropropyl)indoline in acetonitrile, add a base (e.g., K₂CO₃) and 3-bromopropyl benzoate.
-
Heat the mixture to reflux (60-80 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the final product.
Visualizations
Caption: Synthetic pathway for the target compound.
Caption: General troubleshooting workflow for low yield.
Technical Support Center: Side Reactions in the Vilsmeier-Haack Formylation of Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Vilsmeier-Haack formylation of indoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of indoles, offering potential causes and recommended solutions to mitigate the formation of common side products.
Issue 1: Significant Formation of 3-Cyanoindole
The presence of a nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹) and a corresponding mass spectral signal may indicate the formation of 3-cyanoindole. This side product can significantly reduce the yield of the desired 3-formylindole and complicate purification due to similar polarities.
| Potential Cause | Recommended Solution |
| Contaminated Reagents: Presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in dimethylformamide (DMF) or other reagents. | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products. |
| Reaction with Atmospheric Moisture: In-situ formation of species that can react with the formyl group due to exposure to moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the conversion of the aldehyde to the nitrile. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum 3-formylindole formation and avoid prolonged heating. |
| Inappropriate Work-up Conditions: Use of ammonia-based quenching agents can lead to the formation of imines, which can then be converted to nitriles. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions. |
Issue 2: Formation of Indole Trimers
The isolation of a high molecular weight, insoluble material may suggest the formation of indole trimers, such as tri-(1H-indol-3-yl)methane derivatives. This is more likely to occur when using certain cyclic amides in place of DMF.
| Potential Cause | Recommended Solution |
| Use of Alternative Amides: Cyclic amides like 1,3-dimethylimidazolidin-2-one can promote the formation of stable intermediates that react with multiple indole molecules.[1] | Use N,N-dimethylformamide (DMF) as the formylating agent. If alternative amides are necessary, carefully control the stoichiometry and reaction temperature. |
| Excess Indole: A high concentration of indole relative to the Vilsmeier reagent can favor the reaction of the intermediate with additional indole molecules. | Maintain a slight excess of the Vilsmeier reagent and add the indole solution dropwise to the reagent. |
Issue 3: Presence of Diformylated Products
The observation of multiple formyl group signals in the ¹H NMR spectrum and a higher mass in the mass spectrum could indicate diformylation, typically at the N-1 and C-3 positions.
| Potential Cause | Recommended Solution |
| High Stoichiometry of Vilsmeier Reagent: A large excess of the Vilsmeier reagent can lead to formylation at both the C-3 position and the indole nitrogen. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Elevated Reaction Temperature: Higher temperatures can provide the activation energy required for the less favorable N-formylation after C-3 formylation has occurred. | Maintain a low reaction temperature (0-5 °C) during the addition of indole and the initial phase of the reaction. |
Issue 4: Predominant N-Formylation
For certain substituted indoles, particularly those with a blocked C-3 position, formylation may occur preferentially at the indole nitrogen. For example, the Vilsmeier-Haack reaction of 2-methylindole (skatole) can yield a significant amount of 1-formyl-2-methylindole.[2]
| Potential Cause | Recommended Solution |
| Steric Hindrance at C-3: Bulky substituents at the C-2 or C-3 position can hinder electrophilic attack at C-3, making N-formylation more competitive. | For substrates where C-3 is blocked or sterically hindered, consider alternative formylation methods if C-formylation at another position is desired. If N-formylation is to be avoided, protecting the indole nitrogen prior to the Vilsmeier-Haack reaction may be necessary. |
| Reaction Conditions: The ratio of N- to C-formylation can be influenced by the specific Vilsmeier reagent used and the reaction temperature. | Experiment with different Vilsmeier reagents (e.g., generated from different formamides) and optimize the reaction temperature to favor C-formylation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack formylation of indole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich C-3 position of the indole nucleus attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.[4]
-
Hydrolysis: Aqueous workup hydrolyzes the intermediate to yield the final 3-formylindole product.[4]
Q2: How can I monitor the progress of my Vilsmeier-Haack reaction to avoid the formation of side products?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting indole, you can observe the consumption of the starting material and the formation of the product. It is advisable to stop the reaction once the starting material is consumed to prevent the formation of byproducts from over-reaction.
Q3: Are there any alternative, milder reagents for the formylation of sensitive indole substrates?
A3: Yes, for indoles that are sensitive to the standard Vilsmeier-Haack conditions, several alternative methods have been developed. These include iron-catalyzed formylation using formaldehyde and aqueous ammonia, and electrochemical methods.[5][6] These methods often offer greater functional group tolerance and milder reaction conditions.
Q4: I have isolated an unexpected side product. What are the first analytical steps I should take to identify it?
A4: A combination of spectroscopic techniques is recommended for structural elucidation:
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as a nitrile (C≡N) or a carbonyl (C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and connectivity of the molecule.
Data Presentation
The following table summarizes the yields of the desired 3-formylindole and notable side products under various reaction conditions for different indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 3-Formylindole | 96 | [2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole | 71 | [2] |
| 2-Formyl-3-methylindole | 22.5 | [2] | ||||
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-4-methylindole | 90 | [2] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-5-methylindole | 92 | [2] |
| Indole | 1,3-Dimethylimidazolidin-2-one, POCl₃ | -10 to 0 | - | N¹,N²-dimethyl-N¹-[tri-(1H-indol-3-yl)methyl]ethane-1,2-diamine | - | [1] |
| N-Methyloxindole | Indole, POCl₃ | - | - | N-methyl-2-[3,3,3-tri-(1H-indol-3-yl)ethyl]aniline | 48 | [1] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole with Minimized 3-Cyanoindole Formation
This protocol is designed to maximize the yield of 3-formylindole while minimizing the formation of the 3-cyanoindole byproduct.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate 3-formylindole from any 3-cyanoindole byproduct. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 3-formylindole.
Visualizations
Caption: General mechanism of the Vilsmeier-Haack formylation of indole.
Caption: Pathways for common side reactions in the Vilsmeier-Haack formylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
Overcoming challenges in the reduction of the nitro group to an amine in indoline derivatives
Welcome to the technical support center for the reduction of nitro groups to amines in indoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical transformation.
Frequently Asked questions (FAQs)
Q1: My nitroindoline reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete reduction is a frequent issue. Several factors can contribute to a slow or stalled reaction. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity (for Catalytic Hydrogenation): The catalyst, most commonly Palladium on carbon (Pd/C), may be deactivated. This can be due to poisoning by sulfur or thiol-containing compounds, or improper handling and storage.[1]
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
-
If the substrate contains a thiol group, consider using an alternative reduction method like SnCl₂ or Fe/HCl, as thiols can poison the palladium catalyst.[1]
-
-
-
Metal Reductant Activity (for Metal-Mediated Reductions): The surface of the metal (e.g., iron, tin, zinc) may be oxidized or passivated.
-
Troubleshooting:
-
Use freshly ground or activated metal powder.
-
For Fe/HCl reductions, pre-treating the iron powder with dilute acid can help remove the oxide layer.
-
-
-
Solvent and Solubility: Poor solubility of the nitroindoline starting material in the reaction solvent can significantly hinder the reaction rate.
-
Troubleshooting:
-
Choose a solvent in which the starting material is fully soluble at the reaction temperature. Common solvents for catalytic hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid. For metal-mediated reductions, ethanol/water mixtures are often effective.[1]
-
-
-
Hydrogen Pressure (for Catalytic Hydrogenation): For challenging substrates, atmospheric pressure from a hydrogen balloon may be insufficient.
-
Troubleshooting:
-
Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (Parr shaker).
-
-
-
Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Troubleshooting:
-
Gently heat the reaction mixture. Be cautious, as excessive heat can lead to side product formation.
-
-
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] Accumulation of these intermediates can lead to the formation of dimeric side products like azoxy, azo, and hydrazo compounds.
-
Common Side Products:
-
Azoxy and Azo compounds: Formed from the condensation of nitroso and hydroxylamine intermediates.
-
Hydroxylamine: Can be a stable intermediate, especially in metal-mediated reductions.
-
Over-reduction of the indoline ring: While generally stable, harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction times) can lead to the saturation of the aromatic ring of the indoline nucleus.[3]
-
Dehalogenation: If the indoline derivative contains halogen substituents (Cl, Br, I), these can be removed under certain catalytic hydrogenation conditions, particularly with Pd/C.
-
-
Minimization Strategies:
-
Control Reaction Temperature: Exothermic reactions should be cooled to prevent the buildup of reactive intermediates.
-
Ensure Complete Reduction: Drive the reaction to completion by using a sufficient excess of the reducing agent and ensuring adequate reaction time.
-
Choice of Reducing Agent: For substrates with reducible functional groups like halogens, consider using milder reducing agents like SnCl₂ or Fe/HCl, which are often more chemoselective.[4]
-
For dehalogenation concerns with Pd/C: Using catalysts like platinum on carbon (Pt/C) or employing transfer hydrogenation conditions can sometimes mitigate this issue.
-
Q3: How do I purify my aminoindoline product effectively?
A3: Purification can be challenging, especially after metal-mediated reductions where large amounts of metal salts are generated.
-
Work-up is crucial:
-
For Fe/HCl reductions: After the reaction, the mixture is typically made basic with an aqueous solution of sodium bicarbonate or sodium carbonate to precipitate iron salts. The product can then be extracted with an organic solvent like ethyl acetate.[5]
-
For SnCl₂ reductions: The work-up often involves basification to precipitate tin salts. A common issue is the formation of colloidal tin oxides that can make filtration and extraction difficult. Adding a chelating agent like trisodium citrate during the workup can help to complex the tin salts and improve the separation.[1]
-
-
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying aminoindolines. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Crystallization: If the aminoindoline is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: As amines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.
-
Q4: How can I monitor the progress of my nitroindoline reduction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is the most common and quickest method. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot (which is often more polar) indicates the reaction is proceeding. Staining with a visualizing agent like ninhydrin can be useful for detecting the amine product, which typically appears as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can confirm the mass of the product and help identify any intermediates or side products.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the conversion of the starting material and the yield of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of signals corresponding to the nitroindoline and the appearance of new signals for the aminoindoline. For example, the aromatic protons adjacent to the nitro group will experience a significant upfield shift upon conversion to the amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete or Slow Reaction | Inactive catalyst (Pd/C) | Use fresh catalyst; increase catalyst loading; ensure inert atmosphere before H₂ addition. |
| Poor solubility of starting material | Change to a more suitable solvent or use a co-solvent system. | |
| Insufficient hydrogen pressure | Use a high-pressure hydrogenation apparatus. | |
| Low reaction temperature | Gently heat the reaction mixture. | |
| Passivated metal surface (Fe, Sn, Zn) | Use freshly activated or powdered metal. | |
| Formation of Side Products | Accumulation of intermediates | Control reaction temperature; ensure complete conversion. |
| Over-reduction of indoline ring | Use milder conditions (lower pressure/temperature, shorter reaction time). | |
| Dehalogenation (with Pd/C) | Use Pt/C or a metal-mediated reduction method (Fe/HCl, SnCl₂). | |
| Difficult Purification | Colloidal metal salt formation (SnCl₂) | Add a chelating agent (e.g., trisodium citrate) during workup. |
| Product co-elutes with impurities | Optimize chromatography conditions (solvent system, gradient); consider acid-base extraction. |
Experimental Protocols
Catalytic Hydrogenation using Pd/C
This method is highly efficient for the reduction of nitroindolines but requires careful handling of the pyrophoric catalyst and hydrogen gas.
Materials:
-
Nitroindoline derivative
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the nitroindoline derivative in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst under a stream of nitrogen or argon.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely in the air as Pd/C can be pyrophoric. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminoindoline.
Reduction using Iron Powder in Acidic Medium (Fe/HCl)
This is a classic, cost-effective, and reliable method, particularly useful for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
Nitroindoline derivative
-
Iron powder (3-5 equivalents)
-
Concentrated Hydrochloric Acid (catalytic amount) or Ammonium Chloride
-
Ethanol/Water mixture (e.g., 4:1)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroindoline derivative, iron powder, and the ethanol/water solvent mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of concentrated HCl.
-
Monitor the reaction progress by TLC. The disappearance of the often yellow starting material is a good indicator of reaction completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a bed of Celite® to remove the iron salts.
-
Make the filtrate basic by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoindoline.
Reduction using Stannous Chloride (SnCl₂)
This method is particularly mild and can be highly chemoselective, making it suitable for complex molecules with multiple functional groups.
Materials:
-
Nitroindoline derivative
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Ethanol or Ethyl Acetate
Procedure:
-
Dissolve the nitroindoline derivative in ethanol or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add SnCl₂·2H₂O to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate's reactivity.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize any acid and precipitate the tin salts.
-
For easier workup, consider adding a solution of trisodium citrate to chelate the tin salts.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aminoindoline.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
Identification and characterization of impurities in "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate." The information is designed to address specific issues that may be encountered during the identification and characterization of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in "this compound"?
A1: Impurities can be introduced from various sources throughout the synthesis and storage of the compound.[1][2] These can be broadly categorized as:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, byproducts, and reagents.[1]
-
Degradation Products: These are formed by the decomposition of the drug substance over time due to environmental factors such as heat, light, or humidity.[1]
-
Contaminants: These can be introduced from solvents, catalysts, or packaging materials.
Q2: What are some of the specific process-related impurities that I should be aware of?
A2: Based on the common synthetic routes for indoline derivatives, the following are potential process-related impurities:
-
Starting Materials: Unreacted indoline, 3-chloropropyl benzoate, or 2-nitroethane.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates such as 3-(Indolin-1-yl)propyl benzoate or 3-(7-Formyl-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.
-
Byproducts: Side reactions can lead to the formation of byproducts like 3-(7-Cyano-5-(2-oxopropyl)indolin-1-yl)propyl benzoate.
Q3: How can I identify and quantify these impurities?
A3: A combination of analytical techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separation and quantification.[3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential.[4]
Q4: Are there any specific challenges in the analysis of this compound?
A4: The presence of the nitro group can make the compound susceptible to degradation under certain analytical conditions. Also, the structural similarity between the active pharmaceutical ingredient (API) and its impurities can make chromatographic separation challenging. Method development and validation are crucial to ensure accurate and reliable results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of "this compound" and its impurities.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. |
| Ghost peaks | Contamination in the mobile phase, injector, or detector. | Use fresh, high-purity solvents. Flush the injector and detector with a strong solvent. |
| Baseline noise or drift | Air bubbles in the system, detector lamp aging, mobile phase not properly mixed. | Degas the mobile phase. Replace the detector lamp. Ensure proper mixing of the mobile phase. |
| Inconsistent retention times | Fluctuation in column temperature, changes in mobile phase composition, pump malfunction. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase. Check the pump for leaks or pressure fluctuations. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for potential impurities in a batch of "this compound". The acceptance criteria are based on typical regulatory guidelines for pharmaceutical intermediates.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Typical Amount Found (%) | Acceptance Criteria (%) |
| Indoline | 3.5 | 0.01 | 0.03 | < 0.05 | ≤ 0.10 |
| 3-chloropropyl benzoate | 8.2 | 0.01 | 0.03 | < 0.05 | ≤ 0.10 |
| 3-(Indolin-1-yl)propyl benzoate | 10.5 | 0.02 | 0.06 | 0.08 | ≤ 0.15 |
| 3-(7-Formyl-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | 12.1 | 0.02 | 0.06 | 0.12 | ≤ 0.20 |
| 3-(7-Cyano-5-(2-oxopropyl)indolin-1-yl)propyl benzoate | 14.8 | 0.02 | 0.06 | 0.07 | ≤ 0.15 |
| Unknown Impurity 1 | 16.3 | - | - | 0.09 | ≤ 0.10 |
| Total Impurities | - | - | - | 0.41 | ≤ 1.00 |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol outlines a general method for the separation and quantification of impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Identification
This protocol is for the identification and structural elucidation of unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions: (Same as HPLC method above)
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
Forced Degradation Study Protocol
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[5][6][7]
-
Acid Degradation: Reflux the sample solution (1 mg/mL in acetonitrile/water) with 0.1 N HCl at 60 °C for 4 hours.
-
Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
After exposure, the samples are diluted and analyzed by the developed HPLC method.
Visualizations
Caption: Experimental workflow for impurity identification and characterization.
Caption: Logical flow for troubleshooting unexpected peaks.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. cormica.com [cormica.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
Troubleshooting low conversion rates in the synthesis of Silodosin intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Silodosin intermediates, specifically focusing on low conversion rates and related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by key synthetic steps and common problems encountered.
Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This intermediate is a crucial precursor. The most common route involves the O-alkylation of a phenol.
Question: We are experiencing a low yield in the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. What are the potential causes and solutions?
Answer:
Low yields in this O-alkylation step can arise from several factors. The primary areas to investigate are incomplete reaction, side product formation (C-alkylation vs. O-alkylation), and the quality of starting materials.
Troubleshooting Workflow for Low Yield in O-Alkylation
Caption: Troubleshooting workflow for low yield in O-alkylation.
-
Incomplete Deprotonation of the Phenol: The phenolic proton must be removed to form the more nucleophilic phenoxide ion.
-
Solution: Ensure your base is strong enough and used in a sufficient amount (typically 1.1-1.5 equivalents). For less reactive phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF may be necessary.
-
-
Side Reaction: C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]
-
Moisture Sensitivity: Reagents like sodium hydride are extremely sensitive to moisture, which will quench the base and prevent deprotonation.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Temperature: The reaction rate may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature, monitoring by TLC for the consumption of starting material and the formation of the desired product. Typical temperatures range from room temperature to 80 °C.
-
Data on Solvent Effects in Phenol Alkylation
| Solvent | Predominant Product | Rationale |
| Dimethylformamide (DMF) | O-alkylation | Polar aprotic, favors reaction at the more accessible oxygen atom.[1] |
| Dimethyl sulfoxide (DMSO) | O-alkylation | Polar aprotic, similar to DMF.[1] |
| Trifluoroethanol (TFE) | C-alkylation | Protic solvent that can hydrogen-bond with the phenoxide oxygen, hindering O-alkylation.[1] |
| Water | C-alkylation | Protic solvent, promotes C-alkylation.[1] |
Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
This step involves the mesylation of the hydroxyl group of the previously synthesized alcohol.
Question: The mesylation of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol is resulting in a low yield and multiple spots on my TLC. What could be the issue?
Answer:
Low yields and impurities in mesylation reactions often stem from side reactions, incomplete reaction, or degradation of the product.
Troubleshooting Workflow for Mesylation
Caption: Troubleshooting workflow for mesylation reactions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure at least 1.1 to 1.5 equivalents of both methanesulfonyl chloride (MsCl) and a suitable base (e.g., triethylamine, pyridine) are used. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Side Reaction: Alkyl Chloride Formation: A common side reaction is the conversion of the alcohol to the corresponding alkyl chloride.
-
Solution: To avoid this, methanesulfonic anhydride can be used instead of methanesulfonyl chloride. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can also minimize this side reaction.
-
-
Product Instability: The mesylate product can be susceptible to hydrolysis or other degradation, especially during work-up and purification.
-
Solution: It is advisable to use the crude mesylate directly in the next step if possible. If purification is necessary, it should be done quickly and under mild conditions, for example, rapid filtration through a plug of silica gel rather than a long column chromatography.
-
-
Exothermic Reaction: The reaction of methanesulfonyl chloride with the alcohol is often exothermic.
-
Solution: The reaction should be carried out at a low temperature (e.g., 0 °C) with slow, portion-wise addition of the methanesulfonyl chloride to control the temperature.
-
Diastereoselective Reductive Amination
This is a critical step for introducing the chiral amine side chain.
Question: We are struggling to achieve high diastereoselectivity in the reductive amination step, leading to a difficult separation of diastereomers. How can we improve this?
Answer:
Achieving high diastereoselectivity in reductive amination is crucial for an efficient synthesis. Several factors can influence the diastereomeric ratio.
-
Choice of Reducing Agent: The nature of the reducing agent plays a significant role.
-
Recommendation: Use a mild and sterically hindered reducing agent that can selectively reduce the iminium ion in its more stable conformation. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations.[2] Stronger reducing agents like sodium borohydride can sometimes lead to lower selectivity.[3][4]
-
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation without causing significant side reactions.
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the desired diastereomer.
-
-
Chiral Auxiliary/Catalyst: For asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount.
-
Enzymatic Reductive Amination: Biocatalysis using transaminases can offer excellent enantioselectivity and high conversion rates under mild conditions. For the synthesis of a key Silodosin amine intermediate, omega-transaminases have been shown to be highly effective, affording the desired (R)-enantiomer in high enantiomeric excess (>97%) and conversion (>97%).[5]
-
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for iminium ions, tolerant of mild acid.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for iminium ions at acidic pH, but toxic cyanide byproduct.[2][4] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes/ketones; typically added after imine formation.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Reaction Setup: To a solution of the starting phenol (1.0 eq.) in anhydrous DMF (5-10 volumes), add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add 2-(2,2,2-trifluoroethoxy)ethyl halide or tosylate (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
-
Reaction Setup: Dissolve 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) (10 volumes) and cool to 0 °C under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Work-up: Quench the reaction with cold water. Separate the organic layer, wash with cold 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature. The crude product is often used directly in the next step without further purification.
Protocol 3: General Procedure for HPLC Analysis of Impurities
This is a general method and should be validated for your specific intermediates.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 70% A and 30% B, ramping to 10% A and 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve a known amount of the intermediate in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[6]
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for impurity analysis.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of Silodosin intermediates. For more specific issues, it is always recommended to consult detailed literature and perform systematic optimization studies.
References
Optimization of reaction parameters for the synthesis of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate"
Technical Support Center: Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound, a key intermediate in the preparation of Silodosin.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is a multi-step process that typically begins with the N-alkylation of an indoline derivative, followed by functionalization of the indoline ring. A common route involves the Vilsmeier-Haack reaction to introduce a formyl group, which then undergoes a Henry reaction with nitroethane, followed by reduction and cyanation.[2]
Q2: What are the critical reaction steps that require careful optimization?
A2: The most critical steps include the N-alkylation of the indoline, the Vilsmeier-Haack formylation, and the reduction of the nitrovinyl intermediate. Each of these steps can be prone to side reactions and requires careful control of reaction conditions to maximize yield and purity.[2][3]
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities can include C-alkylated isomers from the initial N-alkylation step, dialkylated products, unreacted starting materials, and byproducts from the Vilsmeier-Haack reaction.[3] During the reduction of the nitrovinyl group, over-reduction or side reactions can also lead to impurities.
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and assessing the purity of the final product.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Issue 1: Low Yield in the N-Alkylation of Indoline with 3-Chloropropyl Benzoate
Q: My N-alkylation reaction is resulting in a low yield of the desired 3-(Indolin-1-yl) propyl benzoate, and I observe significant amounts of starting material and a major side product. What could be the cause and how can I optimize this step?
A: This is a common issue often attributed to competing C-alkylation, particularly at the C3 position of the indoline ring, which is also nucleophilic.[3]
-
Probable Cause 1: Inappropriate Base and Solvent System. The choice of base and solvent is crucial for favoring N-alkylation over C-alkylation. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent such as DMF or THF is generally recommended to ensure complete deprotonation of the indoline nitrogen, thereby increasing its nucleophilicity.[3]
-
Solution 1: Switch to a NaH/DMF or NaH/THF system. Ensure anhydrous conditions, as moisture will quench the strong base.[3]
-
Probable Cause 2: Suboptimal Reaction Temperature. Temperature can influence the regioselectivity of the alkylation.
-
Solution 2: Systematically screen the reaction temperature. In some cases, increasing the temperature to around 80 °C can favor N-alkylation.[3]
-
Probable Cause 3: Formation of Dialkylated Products. If highly reactive alkylating agents or excess reagents are used, dialkylation (both N- and C-alkylation) can occur.
-
Solution 3: Control the stoichiometry by using only a slight excess (1.05-1.2 equivalents) of 3-chloropropyl benzoate. Adding the alkylating agent dropwise can also help minimize this side reaction.[3]
Issue 2: Poor Yield or Incomplete Reaction in the Vilsmeier-Haack Formylation
Q: The formylation of 3-(Indolin-1-yl) propyl benzoate is sluggish and gives a low yield of the desired 5-formyl derivative. How can this be improved?
A: The Vilsmeier-Haack is sensitive to the reactivity of the substrate and the reaction conditions.
-
Probable Cause 1: Deactivated Substrate. The benzoate group can have a mild deactivating effect on the indoline ring.
-
Solution 1: Ensure the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is freshly prepared and used in sufficient excess. Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.
-
Probable Cause 2: Inefficient Quenching. Improper workup can lead to product loss.
-
Solution 2: The reaction should be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution to precipitate the product.
Issue 3: Formation of Side Products During Reduction of the Nitrovinyl Intermediate
Q: During the reduction of 3-(5-(2-nitrovinyl)indolin-1-yl)propyl benzoate to the desired 3-(5-(2-nitropropyl)indolin-1-yl)propyl benzoate, I am observing multiple products and a low yield of the target compound. What is causing this?
A: The reduction of a conjugated nitroalkene needs to be selective to avoid over-reduction of the nitro group or polymerization.
-
Probable Cause 1: Over-reduction. Strong reducing agents can reduce both the double bond and the nitro group.
-
Solution 1: Use a mild and selective reducing agent. Sodium borohydride (NaBH4) is often effective for the selective reduction of the carbon-carbon double bond in conjugated nitroalkenes.
-
Probable Cause 2: Polymerization. The nitrovinyl intermediate can be prone to polymerization under harsh conditions.
-
Solution 2: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent. Ensure the reaction mixture is well-stirred to avoid localized overheating.
Issue 4: Difficulty in Purifying the Final Product
Q: I am struggling with the purification of the final product, this compound. Column chromatography results in broad peaks and poor separation.
A: Nitro-containing compounds can sometimes be challenging to purify via standard silica gel chromatography.[4]
-
Probable Cause 1: Compound Instability on Silica Gel. Acidic silica gel can sometimes cause degradation or dehydration of sensitive compounds, particularly those with nitro-alcohol functionalities.[4]
-
Solution 1: Consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or switching to a different stationary phase like neutral alumina. A gradient elution with a solvent system like ethyl acetate/hexane is a good starting point for method development.[5]
-
Probable Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separation.
-
Solution 2: Perform a systematic TLC analysis with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) to find the optimal conditions for separation before attempting column chromatography.
Experimental Protocols
A representative synthetic pathway is outlined below, based on procedures described in patent literature.[2]
Step 1: Synthesis of 3-(Indolin-1-yl) propyl benzoate
-
To a solution of indoline (1 equivalent) in DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 3-chloropropyl benzoate (1.1 equivalents) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(5-(2-nitropropyl) indolin-1-yl) propyl benzoate (via Formylation, Henry Reaction, and Reduction)
-
Formylation: To a solution of 3-(Indolin-1-yl) propyl benzoate (1 equivalent) in DMF at 0 °C, add phosphorus oxychloride (1.5 equivalents) dropwise. Stir at room temperature for 4-6 hours. Quench the reaction with ice and neutralize with 5% sodium bicarbonate solution. Filter the precipitated solid, wash with water, and dry.
-
Henry Reaction: To a solution of the formyl intermediate (1 equivalent) and nitroethane (1.5 equivalents) in methanol, add a catalytic amount of a base like ammonium acetate. Reflux the mixture for 8-12 hours. Cool the mixture and collect the precipitated 3-(5-(2-nitrovinyl)indolin-1-yl)propyl benzoate by filtration.
-
Reduction: Suspend the nitrovinyl compound (1 equivalent) in methanol at 0 °C. Add sodium borohydride (2 equivalents) portion-wise. Stir the reaction at room temperature for 2-4 hours. Quench with dilute acetic acid and remove the methanol under reduced pressure. Extract the product with ethyl acetate and purify by column chromatography.
Data Presentation
Table 1: Optimized Parameters for Key Reaction Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Indoline, 3-Chloropropyl benzoate | NaH | DMF | 80 | 12-16 | 75-85 |
| Formylation | 3-(Indolin-1-yl) propyl benzoate | POCl₃, DMF | DMF | 0 to RT | 4-6 | 80-90 |
| Henry Reaction | 3-(5-formylindolin-1-yl)propyl benzoate, Nitroethane | Ammonium Acetate | Methanol | Reflux | 8-12 | 70-80 |
| Reduction | 3-(5-(2-nitrovinyl)indolin-1-yl)propyl benzoate | NaBH₄ | Methanol | 0 to RT | 2-4 | 85-95 |
Visualizations
Synthetic Workflow
Caption: Figure 1. Overall Synthetic Workflow
Troubleshooting Logic for Low Yield
Caption: Figure 2. Troubleshooting Low Yield
References
Column chromatography conditions for purifying "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate"
This technical support guide provides detailed information and troubleshooting advice for the purification of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" and related compounds using column chromatography. The following sections offer experimental protocols, troubleshooting flowcharts, and frequently asked questions to assist researchers in achieving high purity for their target compound.
I. Recommended Column Chromatography Conditions
Table 1: Recommended Starting Conditions for Normal-Phase Column Chromatography
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography, effective for separating compounds with varying polarities.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from a low to a high concentration of the more polar solvent (ethyl acetate) will allow for the elution of compounds with a range of polarities. Start with a low percentage of ethyl acetate and gradually increase it.[1][2] |
| Initial Eluent Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Begin with a less polar mixture to allow non-polar impurities to elute first. |
| Gradient Profile | Stepwise or linear gradient increase of Ethyl Acetate | A stepwise gradient (e.g., 5%, 10%, 15% ethyl acetate) allows for clear separation of compound bands. A linear gradient provides a smoother elution profile. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) | The aromatic nature of the indoline and benzoate moieties should allow for visualization under UV light.[4] Staining with potassium permanganate or p-anisaldehyde can be used as a secondary visualization method.[4] |
| Sample Loading | Dry Loading | Dissolving the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column is recommended for compounds with moderate to poor solubility in the initial mobile phase.[5] |
II. Experimental Protocol: Column Chromatography Purification
This protocol outlines the steps for purifying "this compound" using normal-phase column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
-
Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Stir the slurry gently to remove air bubbles.
2. Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Allow the silica to settle, ensuring a uniform and level bed. Gently tap the column to aid in packing.
-
Once settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[5]
-
Carefully add this dry, sample-adsorbed silica onto the top layer of sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or vials).
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Monitor the elution of the compound and impurities by spotting fractions onto a TLC plate and visualizing under UV light.[4]
5. Analysis and Product Isolation:
-
Combine the fractions containing the pure desired compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified "this compound".
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the column chromatography purification of your target compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A1: This indicates your compound is very polar. You can try adding a small percentage of a more polar solvent like methanol to your ethyl acetate eluent (e.g., 1-5% methanol in ethyl acetate). Alternatively, for very polar compounds, reversed-phase chromatography or using a more polar stationary phase like alumina might be more effective.[6]
Q2: I see streaking of my compound on the TLC plate and the column. What is the cause and how can I fix it? A2: Streaking is often caused by strong interactions between the compound and the acidic silica gel, especially with basic nitrogen-containing compounds like indolines.[7] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[7] Another cause could be overloading the column; reducing the amount of sample applied can also help.[7]
Q3: How can I be sure my compound is not decomposing on the silica gel column? A3: You can check for compound stability on silica gel by running a 2D TLC.[6] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[6]
Q4: I am not getting good separation between my desired product and an impurity. What are my options? A4: To improve separation, you can try optimizing your mobile phase composition by testing different solvent ratios with TLC.[8] A slower, more gradual gradient during column elution can also enhance separation. If these adjustments are insufficient, you might need to try a different stationary phase, such as alumina or a cyano-bonded silica, which offers different selectivity.[3][9]
Q5: My purified compound appears to be contaminated with silica. How can I prevent this? A5: Fine silica particles can sometimes co-elute with the compound. To prevent this, ensure your column is packed well and that the top layer of sand is not disturbed. After collecting your fractions, you can filter the combined solution through a small plug of cotton or a syringe filter before evaporating the solvent.
References
- 1. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Stability of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" during storage.
Frequently Asked Questions (FAQs)
Q1: My solid "this compound" powder, which was initially off-white, has developed a yellowish or brownish tint. What is the cause?
A color change to yellow or brown is a common indicator of chemical degradation.[1] This is likely due to oxidation or photodegradation of the indoline ring system, which can lead to the formation of colored byproducts.[1] To minimize this, it is crucial to store the solid compound protected from light and oxygen.
Q2: What are the optimal storage conditions for long-term stability of the solid compound?
For long-term storage, the solid compound should be kept in a cool, dark, and dry environment.[1] The recommended conditions are refrigeration (2-8°C) or freezing (-20°C).[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1] For maximum stability, storing under an inert atmosphere, such as argon or nitrogen, is advised.[1]
Q3: I've prepared a stock solution of the compound in an organic solvent. How should I store it, and for how long is it stable?
Solutions are generally more prone to degradation than the solid material. The stability of your solution will depend on the solvent used and the storage conditions. It is highly recommended to:
-
Use high-purity, anhydrous solvents.
-
Store stock solutions at -20°C or -80°C for extended stability.
-
Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
-
Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
It is best practice to prepare solutions fresh whenever possible.[1]
Q4: I'm observing unexpected peaks in my HPLC analysis of the compound. Could this be related to stability issues?
Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent the formation of impurities or degradation products. The degradation could be occurring during storage or even during the analytical process itself.[2]
Q5: What are the likely chemical degradation pathways for this molecule?
Based on its structure, the primary degradation pathways are likely to be:
-
Oxidation: The electron-rich indoline ring is susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[3]
-
Hydrolysis: The benzoate ester linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield benzoic acid and the corresponding indoline-propanol derivative. The cyano group can also be susceptible to hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from off-white to yellow/brown).[1] | Oxidation and/or photodegradation.[1] | 1. Store the solid compound and solutions in a cool, dark place (preferably at -20°C or below).[1] 2. Use amber vials or wrap containers in aluminum foil to protect from light.[1] 3. For highly sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Appearance of new peaks or a decrease in the main peak area in HPLC analysis. | Chemical degradation of the compound. | 1. Verify the storage conditions of your sample. 2. Prepare fresh solutions for analysis.[1] 3. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. |
| Inconsistent experimental results over time. | Degradation of the compound in stock solutions. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Regularly check the purity of your stock solution by HPLC. 3. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to solutions for long-term experiments, but verify its compatibility with your assay.[1] |
| Precipitation of the compound in aqueous buffers. | Poor solubility or degradation leading to less soluble byproducts.[1] | 1. Prepare stock solutions in an appropriate organic co-solvent like DMSO or ethanol.[1] 2. Ensure the final concentration of the co-solvent is compatible with your experimental system.[1] 3. Filter the solution before use.[1] |
Experimental Protocols
To investigate the stability of "this compound," a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Analytical Method: A stability-indicating HPLC method should be used to separate the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions:
| Stress Condition | Methodology |
| Acidic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1] |
| Basic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8-24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1] |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[1] |
| Thermal Degradation | Place a known amount of the solid compound in a hot air oven at a specified temperature (e.g., 70°C) for 48 hours. After the exposure period, cool the sample to room temperature and prepare a solution for HPLC analysis. |
| Photolytic Degradation | Expose a known amount of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Prepare a solution of the stressed solid for HPLC analysis. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.[3] |
Visualizations
Caption: Factors leading to the degradation of the parent compound.
Caption: Troubleshooting workflow for stability issues.
References
Modifying reaction conditions to minimize by-product formation in indoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on modifying reaction conditions to minimize by-product formation during indoline synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic routes for higher purity and yield.
Troubleshooting Guides
This section addresses specific issues you may encounter during indoline synthesis, with a focus on identifying and mitigating the formation of common by-products.
Issue 1: Formation of Over-hydrogenated By-products (e.g., Octahydroindole) in Catalytic Hydrogenation
Question: My catalytic hydrogenation of an indole to an indoline is producing a significant amount of the fully saturated octahydroindole. How can I improve the selectivity for the indoline?
Answer: Over-hydrogenation is a common challenge in the catalytic reduction of indoles due to the potential for the indoline product to undergo further reduction. Several factors can be adjusted to enhance selectivity:
-
Catalyst Choice: Less active catalysts can favor the formation of indoline. For instance, while Pt/C is highly effective, it can sometimes lead to over-reduction. In such cases, switching to a less active catalyst like Pt/Al₂O₃ may provide the desired indoline with higher selectivity.
-
Reaction Temperature and Pressure: Harsh conditions, such as high hydrogen pressure and elevated temperatures, can promote over-hydrogenation. Performing the reaction at or near room temperature and at a moderate hydrogen pressure can significantly improve selectivity.
-
Acid Additives: The use of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), can activate the indole ring towards hydrogenation, allowing for milder reaction conditions and shorter reaction times, which in turn can reduce the formation of over-hydrogenated by-products.
-
Solvent: While various solvents can be used, performing the hydrogenation in water with an acid additive has been shown to be a green and highly selective method.
Issue 2: Formation of Aldol Condensation or Friedel-Crafts By-products in Fischer Indole Synthesis
Question: I am observing multiple spots on my TLC plate after a Fischer indole synthesis, and I suspect they are aldol or Friedel-Crafts by-products. How can I prevent these side reactions?
Answer: The acidic conditions required for the Fischer indole synthesis can indeed promote side reactions like aldol condensation of the starting ketone or aldehyde and Friedel-Crafts reactions. Here’s how you can address this:
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, AlCl₃) can be aggressive and lead to by-products. Consider using a milder acid or optimizing its concentration. Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a solvent.
-
Reaction Temperature: High temperatures can favor the formation of undesired by-products. It is crucial to find the optimal temperature that allows for efficient cyclization without promoting side reactions.
-
One-Pot vs. Two-Step Procedure: While a one-pot approach is often preferred for its efficiency, isolating the intermediate phenylhydrazone before proceeding with the acid-catalyzed cyclization can sometimes lead to a cleaner reaction and fewer by-products.
Issue 3: Poor Regioselectivity in Bischler-Möhlau Indole Synthesis
Question: My Bischler-Möhlau synthesis is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The Bischler-Möhlau synthesis is known for its often unpredictable regioselectivity, which is highly dependent on the substrates and reaction conditions.
-
Milder Reaction Conditions: Traditional Bischler-Möhlau conditions are often harsh. Milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, have been developed and can lead to improved regioselectivity and yields.
-
Substituent Effects: The electronic and steric properties of the substituents on both the aniline and the α-halo-acetophenone can influence the cyclization pathway. A thorough understanding of the reaction mechanism and the directing effects of your specific substituents is crucial for predicting and controlling the regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why does my Fischer indole synthesis fail when using acetaldehyde to produce the parent, unsubstituted indole?
A1: The direct synthesis of indole using acetaldehyde in the Fischer indole synthesis is often unsuccessful due to competing side reactions and the instability of the intermediates involved. A common and more reliable alternative is to use pyruvic acid as the carbonyl source to form indole-2-carboxylic acid, which can then be decarboxylated to yield the parent indole.
Q2: I am observing polymerization in my acid-catalyzed indoline synthesis. What can I do to minimize this?
A2: Polymerization is a significant side reaction, especially with electron-rich indoles under acidic conditions. Protonation of the indole at the C-3 position can generate a reactive intermediate that initiates polymerization. To mitigate this, you can:
-
Use a milder acid catalyst or a lower concentration of a strong acid.
-
Work at lower temperatures to reduce the rate of polymerization.
-
Employ a two-phase system or a solvent like water where the protonated intermediate is solvated, which can prevent it from reacting with other indole molecules.
Q3: Can the choice of solvent influence by-product formation?
A3: Absolutely. The solvent can affect the solubility of reactants and intermediates, the activity of the catalyst, and the stability of charged intermediates. For example, in the Fischer indole synthesis, using a co-solvent can sometimes prevent the degradation of starting materials at high temperatures. In catalytic hydrogenations, water has been shown to be an excellent solvent for achieving high selectivity for indolines. It is always advisable to screen different solvents to find the optimal one for your specific reaction.
Q4: How can I avoid dehalogenation as a side reaction during the catalytic hydrogenation of a halogenated indole?
A4: Dehalogenation can be a significant by-product, particularly with more reactive halogens like chlorine. To minimize this, consider using a less active catalyst. For example, if Pt/C is causing significant dehalogenation, switching to a catalyst like Pt/Al₂O₃ may provide the desired halogenated indoline with better selectivity.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on product and by-product yields in indoline synthesis.
Table 1: Effect of Catalyst on By-product Formation in the Hydrogenation of 5-Chloroindole
| Catalyst | Desired Product (5-Chloroindoline) Yield (%) | Dehalogenated By-product (Indoline) Yield (%) | Over-hydrogenated By-product (Octahydroindole) Yield (%) |
| Pt/C | 46 | 42 | 12 |
| Pt/Al₂O₃ | 72 | Not Reported | Not Reported |
Data sourced from a study on heterogeneous catalytic hydrogenation.
Table 2: Influence of Acid Additive on Catalytic Hydrogenation of Indole
| Acid Additive (1.2 eq.) | Conversion (%) | Indoline Yield (%) | By-products |
| p-TSA | >99 | 96 | Not specified |
| None | 3 | 3 | Unreacted starting material |
Reaction Conditions: Indole, Pt/C catalyst, Water, Room Temperature, 30 bar H₂. Data from a study on green hydrogenation.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation of Indole to Indoline
This protocol is adapted from a procedure demonstrating a green and selective hydrogenation of unprotected indoles.
Materials:
-
Indole
-
Platinum on carbon (Pt/C, 10 mol%)
-
p-Toluenesulfonic acid (p-TSA), monohydrate (1.2 equivalents)
-
Deionized water
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
In a pressure vessel, combine the indole (1.0 equivalent), Pt/C (10 mol%), and p-TSA (1.2 equivalents).
-
Add deionized water to the vessel to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and purge it with hydrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to 30 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with water.
-
Neutralize the filtrate with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indoline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole with Minimized By-products
This protocol is a classic example of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation (Optional but recommended for cleaner reaction): In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol. Add a catalytic amount of acetic acid. Heat the mixture at reflux for 1-2 hours. Cool the reaction mixture and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry.
-
Cyclization: In a separate flask, preheat polyphosphoric acid (PPA) to 80-100 °C with mechanical stirring.
-
Slowly and carefully add the phenylhydrazone to the hot PPA.
-
Continue to stir the mixture at this temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylindole.
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Reduction of the Nitropropyl Group in Silodosin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Silodosin, a selective α1A-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia, involves a critical step: the reduction of a nitropropyl intermediate to the corresponding amine. The efficiency and selectivity of this reduction are paramount for the overall yield and purity of the final active pharmaceutical ingredient (API). While catalytic hydrogenation is a conventional method for this transformation, a range of alternative reagents offer potential advantages in terms of cost, safety, and process scalability. This guide provides an objective comparison of various reagents for the reduction of the key nitropropyl intermediate in Silodosin synthesis, supported by available experimental data.
Comparison of Reduction Reagents
The performance of different reagents for the reduction of the nitropropyl group on the indoline scaffold of the Silodosin intermediate is summarized below. The primary methods explored include catalytic hydrogenation and metal-based reductions.
| Reagent/Catalyst System | Reaction Time | Temperature | Yield | Purity | Key Considerations |
| Catalytic Hydrogenation | |||||
| Pd/C or Pt/C with H₂ | 10 hours - 7 days | Room temp. - <100°C | ~67% (example) | High | Standard industry practice; requires specialized high-pressure equipment for hydrogen gas handling.[1] |
| Metal-Based Reductions | |||||
| Iron / Hydrochloric Acid | 17 hours | 60-65°C | Not explicitly stated | >99% (HPLC) | Utilizes inexpensive and readily available reagents; acidic conditions may affect acid-sensitive functional groups.[2] |
| Iron / Ammonium Chloride | 15 hours | 60-65°C | Not explicitly stated | >99% (HPLC) | Milder than the Fe/HCl system, offering better compatibility with sensitive substrates.[2] |
| Zinc / Ammonium Chloride | 20 hours | 60-65°C | Not explicitly stated | >99% (HPLC) | Another mild and cost-effective alternative to catalytic hydrogenation.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on procedures described in patent literature for the reduction of 3-(7-Cyano-5-(2-nitropropyl)-indolin-l-yl)-propyl benzoate.
Catalytic Hydrogenation with Pd/C
This method represents a common industrial approach for nitro group reduction.
-
Procedure: A solution of the nitro intermediate (e.g., 60 mg) in a suitable solvent such as methanol (50 ml) is hydrogenated using a 10% Palladium on Carbon (Pd/C) catalyst. The reaction can be carried out in a continuous flow reactor (like an H-Cube®) at a flow rate of 1 ml/min and a temperature of 40°C under a hydrogen pressure of 1 bar. The reaction progress is monitored, and upon completion (e.g., 60 minutes in the cited example), the solution is concentrated to yield the amine product.[1]
Iron-Mediated Reduction with Hydrochloric Acid
This protocol offers a classical and cost-effective reduction method.
-
Procedure: To a stirred solution of 3-(7-Cyano-5-(2-nitropropyl)-indolin-l-yl)-propyl benzoate (3 g, 7.63 mmol) in a mixture of water (15 ml) and methanol (30 ml), concentrated hydrochloric acid (6 ml) is added, followed by iron powder (1.70 g, 30.53 mmol). The mixture is heated to 60-65°C for 17 hours. After completion, the reaction mixture is filtered, and the residue is washed with methanol. The filtrate is concentrated under vacuum. The residue is then dissolved in water, washed with isopropyl ether, and the product is extracted from the aqueous layer with a suitable organic solvent like dichloromethane (MDC).[2]
Iron-Mediated Reduction with Ammonium Chloride
This method provides a milder alternative to the strong acid system.
-
Procedure: To a stirred solution of the nitro intermediate (1 g, 2.54 mmol) in a mixture of methanol (20 ml) and water (10 ml), ammonium chloride (0.57 g, 10.17 mmol) is added, followed by iron powder (0.28 g, 5.08 mmol). The mixture is heated to 60-65°C for 15 hours. Post-reaction, the mixture is filtered, and the residue is washed with methanol. The filtrate is concentrated, and the residue is dissolved in ethyl acetate for further workup.[2]
Zinc-Mediated Reduction with Ammonium Chloride
This protocol utilizes zinc as the reducing metal in a neutral ammonium salt solution.
-
Procedure: To a stirred solution of the nitro intermediate (1 g, 2.54 mmol) in methanol (20 ml), ammonium chloride (0.57 g, 10.17 mmol) is added, followed by zinc powder (0.34 g, 5.08 mmol). The mixture is heated to 60-65°C for 20 hours. Upon completion, the reaction mixture is filtered, and the residue is washed with methanol. The filtrate is then concentrated, and the residue is dissolved in ethyl acetate for subsequent purification.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for the reduction of the nitropropyl group in the context of Silodosin synthesis and the decision-making process for selecting a suitable reagent.
Caption: General workflow for the reduction of the nitropropyl intermediate.
Caption: Decision matrix for selecting a reduction reagent.
References
A Comparative Guide: HPLC vs. TLC for Purity Analysis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate", an important intermediate in the synthesis of Silodosin, selecting the appropriate analytical technique is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the purity analysis of this specific indoline derivative, supported by experimental protocols and performance data.
At a Glance: HPLC vs. HPTLC for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Differential migration of analytes over a planar stationary phase with a liquid mobile phase. |
| Primary Use | Quantitative analysis, impurity profiling, stability testing. | Qualitative screening, semi-quantitative analysis, reaction monitoring. |
| Resolution | High to very high. | Moderate to high. |
| Sensitivity | High (ng to pg level). | Good (ng to µg level). |
| Analysis Time | Typically 10-60 minutes per sample. | Can analyze multiple samples simultaneously in 20-40 minutes. |
| Cost per Sample | Higher due to solvent consumption and column costs. | Lower due to minimal solvent usage and disposable plates. |
| Automation | Fully automatable for high throughput. | Semi-automated with options for automated sample application and densitometry. |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of HPLC and a proposed HPTLC method for the purity analysis of "this compound". The HPLC data is based on validated methods for the closely related API, Silodosin, and its impurities. The HPTLC data represents typical performance for quantitative analysis of pharmaceutical compounds.
Table 1: HPLC Method Performance
| Parameter | Result |
| Linearity (Concentration Range) | 0.05 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Proposed HPTLC Method Performance
| Parameter | Expected Result |
| Linearity (Concentration Range) | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of Silodosin and its process-related impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve "this compound" reference standard in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a similar concentration.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol (Proposed)
This proposed method is based on general principles for the quantitative analysis of indole derivatives and pharmaceutical intermediates by HPTLC.
1. Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, TLC scanner (densitometer), and documentation system.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Sample Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, with a distance of 10 mm between bands.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (7:2:1, v/v/v).
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough developing chamber.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning:
-
Detection: UV absorbance at 270 nm.
-
Slit Dimensions: 6.00 x 0.45 mm.
-
Scanning Speed: 20 mm/s.
-
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this, prepare working standards in the range of 100 to 1000 ng/µL.
-
Sample Solution: Prepare the test sample in methanol to a concentration of 1 mg/mL.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity analysis process using HPLC and HPTLC.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for HPTLC Purity Analysis.
Concluding Remarks
For the rigorous purity analysis of "this compound" required in a drug development setting, HPLC is the superior technique . Its high resolution, sensitivity, and precision make it the gold standard for quantitative determination of impurities and for method validation according to regulatory guidelines such as those from the ICH. The ability to perform gradient elution allows for the separation of a wide range of impurities with varying polarities in a single run.
HPTLC, on the other hand, serves as an excellent complementary tool . It is particularly valuable for rapid screening of multiple samples, for instance, in monitoring the progress of synthesis reactions or for preliminary purity checks of raw materials. Its lower cost and high sample throughput make it a cost-effective choice for in-process controls. While quantitative HPTLC with densitometry is possible, it generally offers lower precision and sensitivity compared to HPLC.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For final quality control and regulatory submissions, a validated HPLC method is indispensable. For rapid, routine checks where high precision is not the primary concern, HPTLC is a viable and efficient alternative.
Comparative Guide to Analytical Method Validation for the Quantification of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate," a key intermediate in the synthesis of Silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.[1][2] The validation of analytical methods is a critical regulatory requirement to ensure the quality, consistency, and reliability of pharmaceutical products.[3][4] This document outlines and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Introduction to the Analyte
"this compound" is a synthetic organic compound with the molecular formula C22H23N3O4 and a molecular weight of 393.44 g/mol .[1][5][6] Its chemical structure includes an indoline moiety, a cyano group, a nitropropyl substituent, and a benzoate group.[1] The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API), Silodosin. Therefore, robust and validated analytical methods for its quantification are essential for quality control throughout the manufacturing process.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, stability studies, or research).
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[3][7] For the target analyte, the presence of chromophores in the benzoate and indoline structures allows for sensitive detection using a UV detector. HPLC-UV is well-suited for routine quality control and content uniformity testing.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] This technique is considered the 'gold standard' for quantification of small molecules in complex matrices due to its ability to provide structural information and minimize interferences.[8][10] LC-MS/MS is particularly valuable for trace-level impurity analysis and pharmacokinetic studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] Given the molecular weight of the analyte, it would likely require derivatization to increase its volatility and thermal stability for GC analysis. While highly sensitive and specific, the potential need for derivatization adds a step to the sample preparation process, which could introduce variability.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of "this compound." These values are representative and would need to be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.3 ng/mL | ~3 ng/mL |
| Typical Run Time | 10 - 15 min | 5 - 10 min | 15 - 20 min |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and transferability of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis, dilute the sample solution to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Prepare working solutions and calibration standards by diluting the stock solution with the mobile phase.
-
For samples in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step would be necessary.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 394.2
-
Product Ions (Q3): To be determined by infusion of a standard solution to find the most stable and abundant fragment ions.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to form a volatile silyl derivative.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte.
-
Mass Range (for initial identification): 50-500 amu
-
Visualizations
Conclusion and Recommendations
The selection of an appropriate analytical method for the quantification of "this compound" is contingent upon the specific analytical requirements.
-
HPLC-UV is recommended for routine quality control and release testing due to its robustness, cost-effectiveness, and sufficient sensitivity and selectivity for assay and purity determinations.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the quantification of trace-level impurities, analysis in complex biological matrices for pharmacokinetic studies, or for cleaning validation.[9]
-
GC-MS could be considered as an alternative, particularly for identifying volatile impurities. However, the likely need for derivatization makes it less straightforward for routine quantification of the parent compound compared to HPLC-based methods.
Ultimately, any chosen method must undergo a thorough validation process in accordance with ICH guidelines to ensure it is fit for its intended purpose.[13][14]
References
- 1. Buy this compound | 350797-56-7 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. This compound | C22H23N3O4 | CID 10222180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. omicsonline.org [omicsonline.org]
- 13. pharmtech.com [pharmtech.com]
- 14. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Silodosin Precursors: Evaluating "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals in the Field of Pharmaceutical Synthesis
The efficient and stereoselective synthesis of Silodosin, a potent α1A-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia, is a critical objective in pharmaceutical manufacturing. The choice of a suitable precursor profoundly impacts the overall yield, purity, and economic viability of the synthesis. This guide provides an objective comparison of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" with other significant precursors of Silodosin, supported by experimental data from published literature and patents.
Executive Summary
"this compound" serves as a key intermediate in several synthetic routes to Silodosin. Its primary advantage lies in the potential for a convergent synthesis strategy. However, its overall efficiency is contingent on the stereoselectivity of the reduction of the nitro group and subsequent chiral resolution. This guide evaluates this precursor against alternatives such as those involving an oxopropyl intermediate, highlighting the trade-offs in terms of synthetic steps, yield, and stereochemical control.
Performance Comparison of Silodosin Precursors
The following table summarizes quantitative data for key steps in the synthesis of Silodosin from different precursors. The data has been compiled from various patent literature, offering a comparative overview of their performance.
| Precursor | Key Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Key Considerations |
| This compound | Reduction of nitro group | Raney Ni, H₂ (150 psi), Acetic acid, Methanol, 40-45°C, 45 h | Not explicitly stated for this specific step, but part of a multi-step synthesis. | High | Requires high-pressure hydrogenation; leads to a racemic mixture requiring chiral resolution. |
| Racemic 3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | Chiral Resolution | L-(+)-tartaric acid, Tetrahydrofuran: water (9:1) | ~35 g from 9 g of crude amine (yield not directly calculable) | >99% (HPLC) | Efficient resolution to obtain the desired (R)-enantiomer.[1] |
| 1-(3-Benzoyloxypropyl)-7-cyano-5-(2-oxopropyl)indoline | Reductive Amination | L-2-phenylglycinol, H₂, Platinum oxide | Diastereomer ratio of 3.8:1 | Not specified | Diastereoselective but requires separation of diastereomers. Low yield of the desired isomer.[1] |
| Alternative Convergent Synthesis | Decarboxylative Cross-Coupling | NiI₂, L1 ligand, Zn, LiBr | 45% (for the coupling step) | High | A newer, more convergent approach avoiding traditional resolution.[2] |
Experimental Protocols
Reduction of "this compound"
Objective: To synthesize racemic 3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate.
Procedure:
-
To a stirring solution of 3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate (10 g) in methanol (240 ml), add acetic acid (5 ml) followed by Raney Ni (1 g).[1]
-
Transfer the mixture to an autoclave and treat with hydrogen at 150 psi pressure at 40-45°C for 45 hours.[1]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture through a celite bed and concentrate the filtrate.
-
Dissolve the crude product in Ethyl acetate (100 ml) and wash the organic layer with 5% aqueous sodium bicarbonate solution (100 ml).[1]
-
Separate the organic layer and wash with water (100 ml).
-
The resulting solution contains the racemic amine precursor.
Chiral Resolution of 3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate
Objective: To isolate the (R)-enantiomer of the aminopropyl intermediate.
Procedure:
-
Dissolve the crude 3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (9 g) in tetrahydrofuran (270 ml).[1]
-
Add a solution of L-(+)-tartaric acid (3.51 g) in water (30 ml).[1]
-
Heat the mixture to 60-65°C for 1 hour, then allow it to cool to room temperature and stir for 15-20 hours.[1]
-
Filter the precipitated material.
-
Recrystallize the solid from a mixture of tetrahydrofuran: water (9:1) (78 ml) to yield the Tartrate salt of (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl) propyl benzoate.[1]
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of the chiral amine precursor from the nitropropyl intermediate.
Caption: Alternative synthesis via an oxopropyl intermediate requiring diastereomer separation.
Caption: A logical workflow for the comparative evaluation of Silodosin precursors.
Discussion
The choice between "this compound" and other precursors for Silodosin synthesis involves a careful consideration of several factors.
-
Stereochemical Control: The route starting with the nitropropyl intermediate introduces the chiral center at a later stage, necessitating a resolution step. While the resolution with L-tartaric acid is reported to be effective, it inherently leads to the loss of at least 50% of the material as the undesired enantiomer. In contrast, methods employing diastereoselective reductive amination from an oxopropyl intermediate attempt to control stereochemistry earlier. However, the reported diastereomeric ratios often require challenging separations.[1]
-
Process Safety and Scalability: The reduction of the nitro group often requires high-pressure hydrogenation, which can pose challenges for large-scale industrial production. Alternative reduction methods may be explored to mitigate these safety concerns.
-
Overall Yield and Purity: While the purity of the resolved (R)-amine from the nitropropyl route is high (>99% by HPLC), the overall yield from the starting material needs to be carefully optimized.[1] Newer, more convergent synthetic strategies, such as the decarboxylative cross-coupling approach, may offer advantages in terms of overall efficiency and step economy.[2]
Conclusion
"this compound" is a viable and well-documented precursor for the synthesis of Silodosin. Its main drawback is the need for chiral resolution, which impacts the overall atom economy. Alternative precursors, such as the corresponding oxopropyl derivative, offer the potential for diastereoselective synthesis, but may present challenges in achieving high stereoselectivity and separating diastereomers. The development of novel, more convergent synthetic routes continues to be an active area of research, aiming to improve the overall efficiency and cost-effectiveness of Silodosin production. Researchers and drug development professionals should carefully evaluate these factors based on their specific needs and capabilities when selecting a synthetic strategy for Silodosin.
References
Cost-benefit analysis of different synthetic pathways for Silodosin intermediates
This guide provides a detailed cost-benefit analysis of various synthetic routes for producing key intermediates of Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). The comparison focuses on factors such as overall yield, purity, cost-effectiveness, safety, and scalability, offering valuable insights for researchers and professionals in drug development and manufacturing.
Key Intermediates in Silodosin Synthesis
The synthesis of Silodosin involves the strategic coupling of two primary fragments: a substituted indoline core and a chiral amino side-chain. The efficiency of the overall synthesis is heavily dependent on the routes chosen to prepare these key intermediates.
-
Indoline Core Intermediate: Typically a 5-substituted-7-cyanoindoline derivative, such as (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate .
-
Side-Chain Intermediate: The most crucial side-chain intermediate is 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate .[1] This molecule is a key building block that enhances the pharmacological properties of the final drug.
Comparative Analysis of Synthetic Pathways
Several distinct strategies for the synthesis of Silodosin have been developed, each with its own set of advantages and disadvantages. These can be broadly categorized into linear, convergent, and chiral-pool-based approaches.
This approach builds the Silodosin molecule in a stepwise fashion, starting from inexpensive and commercially available indoline.[2] The synthesis focuses on the sequential functionalization of the indoline ring at positions 5 and 7.[2]
Key Features:
-
Starting Material: Indoline (cheap and readily available).[2]
-
Process: An 11-step process involving a copper(I) catalyzed C-arylation and a regioselective electrophilic aromatic substitution to functionalize the indoline core. The synthesis proceeds through a diastereoselective reductive amination to yield an optically pure amine, which is a key intermediate.[2]
-
Purification: Requires only four purifications of key intermediates throughout the entire sequence.[2]
Performance Data:
| Parameter | Value | Reference |
| Number of Steps | 11 | [2] |
| Overall Yield | ~10% | [2] |
| Final Purity (HPLC) | >99% | [2] |
| Optical Purity (HPLC) | >99% | [2] |
Cost-Benefit Analysis:
-
Benefits: Utilizes a very low-cost starting material. The high purity of the final product is a significant advantage.
-
Costs: The long, 11-step process and the low overall yield of 10% are major drawbacks, potentially increasing manufacturing time and cost despite the cheap starting material.[2]
Synthetic Workflow:
Caption: Linear synthesis of Silodosin from indoline.
This innovative route avoids the often inefficient and costly step of chiral resolution by introducing chirality early in the synthesis using a chiral starting material. This method significantly improves optical purity control and overall yield.[3][4]
Key Features:
-
Starting Material: 7-Cyanoindoline.[4]
-
Process: The synthesis involves the reaction of a bromo-indoline intermediate with a chiral compound derived from D-alanine and benzyl chloroformate.[3] This creates the key chiral intermediate without the need for resolving a racemic mixture, thus avoiding the generation of significant by-products.[3][4]
-
Advantage: This method is environmentally friendly, reduces production costs, and is well-suited for industrial-scale production.[3][5]
Performance Data:
| Parameter | Value | Reference |
| Reported Overall Yield | ~43% | [4] |
| Previous Yield (for comparison) | ~20% | [4] |
| Key Benefit | Avoids chiral resolution | [3][4] |
| Optical Purity | Controllable | [4][5] |
Cost-Benefit Analysis:
-
Benefits: The significantly higher overall yield (43%) compared to older methods is a major economic advantage.[4] Avoiding chiral resolution simplifies the process, reduces waste, and lowers costs.[3] The mild reaction conditions enhance safety and scalability.[4]
-
Costs: The starting materials, while leading to a more efficient process, may be more expensive than basic indoline.
Synthetic Workflow:
Caption: Chiral synthesis pathway avoiding resolution.
This modern approach dissects the Silodosin molecule into two complex halves, which are synthesized separately and then joined in a convergent manner. This strategy often leads to higher overall yields and a more efficient process.[6]
Key Features:
-
Strategy: A radical retrosynthetic approach is used to divide the molecule into an iodoindoline fragment and a chiral fragment derived from the chiral pool.[6]
-
Key Reaction: The two halves are unified using a reductive decarboxylative cross-coupling reaction.[6]
-
Advantage: This route avoids traditional methods like resolution or asymmetric hydrogenation followed by a Curtius rearrangement, offering a more economical and orthogonal pathway to the target molecule.[6]
Performance Data:
| Parameter | Value | Reference |
| Longest Linear Sequence | 7 steps | [6] |
| Iodoindoline Fragment Yield | 54% (over 3 steps) | [6] |
| Chiral Fragment Yield | 34% (over 3 steps) | [6] |
| Key Benefit | Convergent, avoids resolution | [6] |
Cost-Benefit Analysis:
-
Benefits: Convergent syntheses are generally more efficient and lead to higher overall yields compared to linear routes. By avoiding difficult resolution or rearrangement steps, this pathway is more cost-competitive for large-scale production.[6]
-
Costs: The development and optimization of the key decarboxylative cross-coupling step may require specialized catalysts and conditions, potentially increasing initial setup costs.
Synthetic Workflow:
Caption: Convergent synthesis via cross-coupling.
Synthesis of the Key Side-Chain Intermediate
The preparation of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate is critical. A novel, efficient, and industrially viable route has been developed.[7]
Key Features:
-
Starting Material: Salicylaldehyde (cheap and readily available).[7]
-
Process: A four-step reaction sequence involving an ester exchange with ethylene carbonate, a Dakin oxidation, an etherification with trifluoroethanol, and a final esterification with methanesulfonyl chloride.[7]
-
Advantage: This route is short, uses environmentally friendly reagents, and involves mild, controllable reaction conditions, resulting in a high yield and purity suitable for industrial production.[7] It avoids hazardous reagents like boron tribromide and lithium aluminum hydride used in older routes.[7]
Performance Data:
| Parameter | Value | Reference |
| Number of Steps | 4 | [7] |
| Starting Materials | Cheap and easily obtained | [7] |
| Reaction Conditions | Mild and controllable | [7] |
| Key Benefit | High yield, good purity, eco-friendly | [7] |
Synthetic Workflow:
Caption: Four-step synthesis of the side-chain intermediate.
Experimental Protocols
-
Preparation of Compound 3: Start with indoline and perform amino protection using acetyl chloride. The product is then brominated. Subsequent deprotection followed by an SN2 reaction with 2-(3-chloropropoxy)tetrahydro-2H-pyran yields Compound 3.
-
Preparation of Chiral Compound 6: D-alanine is reacted with benzyl chloroformate (CbzCl) to protect the amino group. This is followed by a Mannich reaction with formaldehyde to yield the chiral oxazolidinone derivative, Compound 6.
-
Coupling Reaction: Compound 3 is reacted with the chiral Compound 6 using a Grignard reagent. This step forms the key chiral intermediate (Compound 7), effectively avoiding the need for resolution.
-
Ester Exchange: Salicylaldehyde is reacted with ethylene carbonate to produce 2-(2-hydroxyethoxy)benzaldehyde.
-
Dakin Oxidation: The resulting aldehyde undergoes a Dakin oxidation reaction to yield 2-(2-hydroxyethoxy)sodium phenolate.
-
Etherification: The sodium phenolate is then subjected to an etherification reaction with trifluoroethanol to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
-
Esterification: The final step involves an esterification reaction between the alcohol and methanesulfonyl chloride to produce the target intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Conclusion
The choice of synthetic pathway for Silodosin intermediates is a critical decision that impacts the overall cost, efficiency, and environmental footprint of the manufacturing process.
-
The Linear Synthesis from Indoline (Pathway A) is disadvantaged by its length and low overall yield, making it less economically viable for large-scale production despite its cheap starting material.[2]
-
The Convergent Synthesis (Pathway C) offers a modern and highly efficient alternative that is well-suited for industrial application, capitalizing on a strategic bond dissection to shorten the overall process.[6]
-
The Chiral Synthesis Avoiding Resolution (Pathway B) stands out as a highly advantageous route.[4] By incorporating chirality early and avoiding a wasteful resolution step, it achieves a significantly higher yield (~43%) and offers excellent control over optical purity, making it both cost-effective and environmentally friendly.[4][5]
For the synthesis of the crucial side-chain intermediate, the four-step route from salicylaldehyde is superior due to its brevity, use of inexpensive and safe materials, and high yield, marking a significant improvement over older, more hazardous methods.[7] Ultimately, for industrial production, a combination of the chiral synthesis (Pathway B) for the core structure and the salicylaldehyde-based route for the side-chain appears to offer the most robust and economically favorable approach.
References
- 1. nbinno.com [nbinno.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis method of silodosin - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 5. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]
- 6. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
Spectroscopic comparison of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" from different suppliers
Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals. Abstract: The consistency, purity, and structural integrity of chemical reagents are paramount in scientific research and drug development to ensure reproducible and reliable results. This guide provides a comprehensive framework for the spectroscopic comparison of "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate" sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) against a well-characterized in-house reference standard. The comparison employs a suite of standard analytical techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and structured data comparison tables are provided to guide researchers in qualifying chemical reagents for their specific needs.
Experimental and Analytical Workflow
The overall process for qualifying the compound from different suppliers follows a systematic workflow. This involves sample reception, preparation, analysis using various spectroscopic techniques, and a final comparative data analysis to select the most suitable supplier.
Safety Operating Guide
Navigating the Disposal of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: A Procedural Guide
For immediate guidance, the primary and mandatory method for disposing of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program and a licensed chemical waste disposal company. Due to its complex structure, containing cyano, nitro, and benzoate functional groups, this compound requires specialized handling to ensure the safety of laboratory personnel and protect the environment.
Disposing of this substance via standard laboratory drains or as regular solid waste is strictly prohibited.[1] The following step-by-step protocol is designed for researchers, scientists, and drug development professionals to facilitate the safe and compliant disposal of this and other similar research chemicals.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Safety Measures: Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the waste material should occur in a well-ventilated area, preferably within a certified chemical fume hood.
2. Waste Characterization and Segregation: Properly identify the waste. Is it the pure solid compound, dissolved in a solvent, or mixed with other reagents from a reaction? This information is critical for proper labeling and disposal.
-
Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous reactions.[1]
-
Segregate waste streams: Keep halogenated and non-halogenated solvent wastes separate.[2] Aqueous waste should also be collected separately.
-
Cyanide Waste Consideration: Wastes containing cyanide must be stored separately, especially from acidic wastes, to prevent the formation of highly toxic hydrogen cyanide gas.[3][4]
3. Containerization and Labeling: Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.
-
The container must be in good condition, with no leaks or rust, and must be kept closed except when adding waste.[5][6]
-
Use your institution's official hazardous waste label. The label must be completed accurately and affixed to the container as soon as the first drop of waste is added.[6]
-
Label Contents Clearly: List all chemical constituents, including solvents, by their full names and estimate their percentages. For example:
-
This compound (~5%)
-
Methanol (95%)
-
4. Storage of Hazardous Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area must be under the control of the laboratory personnel.
-
Use secondary containment, such as a plastic tub, to catch any potential leaks.[1][6]
-
Ensure incompatible waste containers are segregated within the storage area.[1]
5. Arrange for Waste Pickup: Once the waste container is full (typically recommended not to exceed 90% capacity) or when you are finished generating this type of waste, schedule a pickup with your institution's EHS department.[2][7] Do not allow hazardous waste to accumulate in the lab.[1]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound.[5][7]
-
Collect the Rinsate: The first rinse, and often all subsequent rinses, must be collected and disposed of as hazardous chemical waste.[1][5]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label.[7] The clean container can then typically be disposed of as regular laboratory glass or plastic waste.[7]
Hazard Profile and Disposal Considerations
| Functional Group | Potential Hazards & Disposal Considerations |
| Organic Cyano Group (-CN) | Highly toxic. Can release toxic hydrogen cyanide (HCN) gas if mixed with acids.[4][8] Waste must be kept separate from acids and handled by professional disposal services.[3] Chemical neutralization (e.g., with bleach or hydrogen peroxide) is a possible treatment but should only be performed by trained personnel under controlled conditions.[9] |
| Nitroalkane Group (-NO2) | Nitroalkanes can be toxic and are often difficult to degrade in the environment.[10] Aromatic nitro compounds are known for potential toxicity and instability.[11] Disposal via controlled incineration by a licensed facility is a common method for this chemical class. |
| Benzoate Ester | Generally considered to have lower toxicity, but proper disposal as a chemical waste is still required. The primary hazards are skin and eye irritation. |
Operational Disposal Workflow
The following diagram illustrates the standard workflow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (CAS No: 350797-56-7). Given the presence of both cyano and nitro functional groups, this compound must be handled with extreme caution.
Hazard Identification and Summary
While a comprehensive Safety Data Sheet (SDS) is not publicly available, the known hazards associated with this chemical's functional groups necessitate stringent safety protocols. The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
General Hazards of Related Chemical Classes:
-
Aromatic Nitro Compounds: These compounds can be toxic and may lead to methemoglobinemia, which causes cyanosis (a blue discoloration of the skin). They can also be reactive and should be handled with care[1].
-
Cyano Compounds: Organic nitriles can be toxic. A primary danger is the potential for hydrolysis, especially in the presence of acids, to release highly toxic hydrogen cyanide (HCN) gas[2][3].
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is highly recommended. Gloves must be inspected for tears or holes before each use[2][4][5]. |
| Eye Protection | Chemical splash goggles and a face shield must be worn, especially when there is a risk of splashes or dust generation[2][5]. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure clothing covers all exposed skin[5]. |
| Respiratory | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][4]. A NIOSH-approved respirator may be necessary for certain operations[1]. |
Safe Handling and Operational Plan
Always work in a well-ventilated area, preferably within a chemical fume hood. Never work alone when handling this compound[2][5].
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound[2][4].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[1].
-
Keep all incompatible materials, especially acids, away from the work area to prevent the accidental generation of hydrogen cyanide gas[2][4].
-
Have a spill kit readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within the chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) for transfers and decontaminate them after use.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container[4].
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
It is crucial to keep cyanide-containing waste streams separate from acidic waste to prevent the formation of hydrogen cyanide gas. The cyanide waste solution should be kept alkaline at all times[6].
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and list the full chemical name of all constituents.
-
-
Storage and Pickup:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain[7].
-
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. youtube.com [youtube.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
